molecular formula C21H18N2O2 B1312933 (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate CAS No. 205688-13-7

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Cat. No.: B1312933
CAS No.: 205688-13-7
M. Wt: 330.4 g/mol
InChI Key: ALQJHOXOLDYSLS-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is a useful research compound. Its molecular formula is C21H18N2O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13,22H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQJHOXOLDYSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466321
Record name (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205688-13-7
Record name (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, a key intermediate in various chemical and pharmaceutical applications. The synthesis involves the selective mono-N-protection of the symmetrical diamine, p-phenylenediamine, with the fluorenylmethoxycarbonyl (Fmoc) protecting group. The primary challenge in this synthesis is achieving mono-substitution while minimizing the formation of the di-substituted byproduct.

Core Compound Data

PropertyValue
Compound Name This compound
Synonyms N-Fmoc-p-phenylenediamine, Fmoc-PADA
CAS Number 205688-13-7
Molecular Formula C₂₁H₁₈N₂O₂
Molecular Weight 342.38 g/mol
Appearance Off-white to light brown solid
Purity ≥97%
Storage 2-8°C, protected from light and moisture

Synthesis Pathway

The synthesis of this compound is achieved through the reaction of p-phenylenediamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl). To favor the formation of the mono-protected product, a significant excess of p-phenylenediamine is utilized. This statistical approach ensures that the concentration of the diamine is much higher than that of the Fmoc-Cl, thereby increasing the probability of a single reaction per Fmoc-Cl molecule.

Synthesis_Pathway pPDA p-Phenylenediamine Reaction + pPDA->Reaction (excess) FmocCl 9-Fluorenylmethyl chloroformate (Fmoc-Cl) FmocCl->Reaction Product (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate Reaction->Product

Figure 1: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the mono-N-acylation of symmetrical diamines.

Materials
ReagentCAS NumberMolecular Weight ( g/mol )
p-Phenylenediamine106-50-3108.14
9-Fluorenylmethyl chloroformate (Fmoc-Cl)28920-43-6258.69
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
Brine (saturated aqueous NaCl)7647-14-558.44
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04
Ethyl acetate141-78-688.11
Hexane110-54-386.18
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration and crystallization

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve p-phenylenediamine (5.0 equivalents) in anhydrous dichloromethane (DCM, approximately 200 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Fmoc-Cl: Dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 equivalent) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the Fmoc-Cl solution dropwise to the stirred p-phenylenediamine solution over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water (100 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product will be a mixture of the desired mono-Fmoc product, di-Fmoc byproduct, and unreacted p-phenylenediamine.

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve_pPDA Dissolve p-Phenylenediamine in anhydrous DCM Cool Cool to 0°C Dissolve_pPDA->Cool Add_FmocCl Add Fmoc-Cl solution dropwise at 0°C Cool->Add_FmocCl Stir Stir at room temperature Add_FmocCl->Stir Quench Quench with water Stir->Quench Separate Separate organic layer Quench->Separate Wash Wash with NaHCO₃ and brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash column chromatography Concentrate->Chromatography Isolate Isolate pure product Chromatography->Isolate Final_Product Final_Product Isolate->Final_Product Final Product

Figure 2: Detailed experimental workflow for the synthesis.

Characterization Data (Expected)

The following table summarizes the expected characterization data for the synthesized compound. Actual results should be confirmed by analytical testing.

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.77 (d, 2H), 7.59 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H), 6.80 (br s, 1H, NH-Fmoc), 6.65 (d, 2H), 6.55 (d, 2H), 4.49 (d, 2H), 4.23 (t, 1H), 3.60 (br s, 2H, NH₂).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 153.5, 143.8, 141.3, 140.5, 129.5, 127.7, 127.0, 125.1, 120.0, 115.5, 67.0, 47.3.
Mass Spectrometry (ESI+)m/z: 343.14 [M+H]⁺, 365.12 [M+Na]⁺.
Yield 40-60% (after purification)

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • p-Phenylenediamine is toxic and a skin sensitizer. Handle with extreme care.

  • 9-Fluorenylmethyl chloroformate is corrosive and a lachrymator. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The selective mono-N-Fmoc protection of p-phenylenediamine presents a synthetic challenge due to the presence of two nucleophilic amino groups. The protocol outlined in this technical guide, which employs a significant excess of the diamine, provides a reliable method for the preparation of this compound. Careful control of reaction conditions and a thorough purification by column chromatography are essential for obtaining the desired product in good yield and high purity. This compound serves as a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry, materials science, and diagnostics.

An In-Depth Technical Guide on the Physicochemical Properties of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate. Due to the limited availability of specific experimental data for this exact compound, this guide combines known information with established methodologies and data from structurally related compounds to offer a robust resource for researchers.

Core Physicochemical Data

This compound is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen of p-phenylenediamine. This structure makes it a valuable intermediate in organic synthesis, particularly in peptide chemistry and the development of novel chemical entities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 205688-13-7
Molecular Formula C₂₁H₁₈N₂O₂
Molecular Weight 330.38 g/mol
Physical Form Solid
Predicted logP 4.3Predicted for a structurally similar compound[1]
Storage Conditions 2-8°C, sealed in a dry, dark place

Experimental Protocols

Synthesis Protocol: Fmoc Protection of p-Phenylenediamine

This protocol is a generalized procedure based on common organic synthesis techniques for the formation of a carbamate linkage using an Fmoc protecting group.

Objective: To synthesize this compound by reacting p-phenylenediamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

  • p-Phenylenediamine

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dioxane and water (or another suitable solvent system)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve p-phenylenediamine in a 1:1 mixture of dioxane and water.

  • Basification: Add an excess of sodium carbonate to the solution to act as a base.

  • Addition of Fmoc-Cl: Slowly add one equivalent of Fmoc-Cl dissolved in dioxane to the stirred solution at room temperature. The reaction is typically allowed to proceed for several hours.[2]

  • Work-up:

    • Once the reaction is complete (monitored by TLC), extract the mixture with dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization and Chromatography

Purification of the crude product is essential to obtain this compound of high purity. A combination of recrystallization and column chromatography is often effective for carbamates.

Objective: To purify the synthesized this compound.

Materials:

  • Crude this compound

  • Suitable solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., a gradient of ethyl acetate in hexane)

  • Standard laboratory glassware for recrystallization and chromatography

Procedure:

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble.

    • Slowly add a solvent in which the product is less soluble until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

  • Column Chromatography (if necessary):

    • If recrystallization does not yield a pure product, further purification can be achieved by silica gel column chromatography.

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the solution onto a silica gel column.

    • Elute the column with an appropriate solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Remove the solvent from the combined fractions to yield the purified product. A method for refining methyl carbamate using extraction with chloroform and recrystallization has been described, which may be adaptable.[3]

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. Expected spectral data based on its structure are outlined below.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the fluorenyl and phenyl groups, the methylene and methine protons of the Fmoc group, and the amine protons. The integration of these signals would confirm the ratio of protons in the molecule. Data for a similar compound, tert-butyl (4-aminophenyl)carbamate, shows characteristic aromatic and amine proton signals.[4]
¹³C NMR Resonances for the carbonyl carbon of the carbamate, as well as the aromatic and aliphatic carbons of the fluorenyl and phenyl moieties. Data for a similar compound, tert-butyl (4-aminophenyl)carbamate, shows distinct peaks for the carbamate carbonyl and aromatic carbons.[4]
FTIR Characteristic absorption bands for N-H stretching of the amine and carbamate groups, C=O stretching of the carbamate, and C-N stretching. FTIR spectra of similar carbamates show characteristic peaks for -NH stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and -CN stretching.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (330.38 g/mol ) and characteristic fragmentation patterns.

Visualizations

Synthesis and Purification Workflow

Synthesis and Purification Workflow A Reactants: p-Phenylenediamine Fmoc-Cl B Reaction: Fmoc Protection (Dioxane/Water, Na2CO3) A->B C Crude Product B->C D Purification C->D E Recrystallization (e.g., Ethanol/Water) D->E Primary Method F Column Chromatography (Silica Gel) D->F If Necessary G Pure (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate E->G F->G H Analytical Characterization (NMR, FTIR, MS) G->H I Final Product Confirmation H->I Generalized Biological Screening Cascade A Compound Library (including Fmoc-carbamates) B Primary Screening: High-Throughput Enzyme Inhibition Assays A->B C Hit Identification: Compounds showing significant inhibition B->C D Secondary Screening: Dose-Response and IC50 Determination C->D E Selectivity Profiling: Testing against related enzymes D->E F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F G In vitro ADME/Tox Studies F->G H In vivo Efficacy Studies G->H

References

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate CAS number 205688-13-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 205688-13-7

Synonyms: 9H-fluoren-9-ylmethyl 4-aminophenylcarbamate, Fmoc-4-aminophenyl carbamate, Fmoc-p-aminobenzyl carbamate

Introduction

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is a pivotal chemical entity in the landscape of modern drug development, particularly in the design of sophisticated bioconjugates. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis, linked to a p-aminophenyl carbamate moiety. This unique combination makes it an invaluable self-immolative spacer or linker, primarily utilized in the construction of Antibody-Drug Conjugates (ADCs).

ADCs are a class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker component of an ADC is critical to its efficacy and safety, and this compound serves as a key building block for cleavable linkers that are stable in circulation but release the cytotoxic payload upon internalization into the target cell.

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and its core application in the workflow of ADC development for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is aggregated from various chemical suppliers and databases.

PropertyValueSource
CAS Number 205688-13-7
Molecular Formula C₂₁H₁₈N₂O₂
Molecular Weight 330.38 g/mol
Appearance Solid
Purity ≥97%
Predicted Boiling Point 511.0 ± 33.0 °CChemicalBook
Predicted Density 1.293 ± 0.06 g/cm³ChemicalBook
Storage Temperature 2-8°C, Keep in dark place, sealed in dry
InChI Key ALQJHOXOLDYSLS-UHFFFAOYSA-N

Safety Information

This compound is classified with the following hazard and precautionary statements.

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.

Experimental Protocols

Synthesis of this compound

This synthesis involves the reaction of p-phenylenediamine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar activated Fmoc reagent.

Materials:

  • p-Phenylenediamine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Sodium Bicarbonate (NaHCO₃) or another suitable base

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve p-phenylenediamine (1.2 equivalents) in a mixture of dioxane and water (e.g., a 1:1 ratio).

  • Cool the solution to 0°C in an ice bath with gentle stirring.

  • In a separate flask, dissolve Fmoc-Cl (1 equivalent) in anhydrous dioxane.

  • Add the Fmoc-Cl solution dropwise to the p-phenylenediamine solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add deionized water to the mixture to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with cold deionized water.

  • To purify the product, it can be recrystallized from a suitable solvent system such as ethanol/water or further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Characterization: The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Applications in Drug Development: A Core Component of Antibody-Drug Conjugate Linkers

The primary and most significant application of this compound is as a precursor to the p-aminobenzyl carbamate (PABC) self-immolative spacer in antibody-drug conjugates (ADCs).[2]

The Role of the PABC Spacer:

In many ADC designs, the cytotoxic payload is linked to a dipeptide, such as valine-citrulline (Val-Cit), which is in turn connected to the PABC spacer. This entire construct is then conjugated to the antibody. The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of cancer cells.

Mechanism of Action:

  • The ADC binds to a specific antigen on the surface of a cancer cell and is internalized.

  • Inside the cell, the ADC is trafficked to the lysosome.

  • The high concentration of cathepsin B in the lysosome cleaves the Val-Cit dipeptide.

  • This cleavage event triggers a 1,6-elimination reaction in the PABC spacer, leading to its fragmentation and the release of the unmodified, fully active cytotoxic drug.

The following diagram illustrates the logical workflow of using a PABC-containing linker in an ADC.

ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Construction cluster_action Mechanism of Action Fmoc_PABC (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate Linker_Payload Linker-Payload Construct Fmoc_PABC->Linker_Payload Coupling Peptide Cleavable Peptide (e.g., Val-Cit) Peptide->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload ADC Antibody-Drug Conjugate Linker_Payload->ADC Conjugation Antibody Monoclonal Antibody Antibody->ADC Internalization Internalization into Target Cancer Cell ADC->Internalization Target Binding Cleavage Lysosomal Cleavage (Cathepsin B) Internalization->Cleavage Release Payload Release (Self-Immolation) Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Workflow for the use of a PABC-based linker in ADC development.

Signaling Pathways

As a synthetic linker, this compound is not directly involved in endogenous signaling pathways. Its function is to be a stable, inert component of a larger therapeutic molecule until it reaches its target environment. The ultimate biological effect, such as the induction of apoptosis, is a consequence of the released cytotoxic payload, which may interfere with various cellular signaling pathways (e.g., microtubule dynamics or DNA replication), depending on the nature of the payload itself.

The following diagram illustrates the logical relationship between the ADC, the cleavage event, and the downstream effect on the cell.

ADC_Cellular_Effect ADC Antibody-Drug Conjugate Lysosome Lysosomal Compartment ADC->Lysosome Internalization CathepsinB Cathepsin B Lysosome->CathepsinB Payload Active Cytotoxic Payload CathepsinB->Payload Cleavage of Linker CellularTarget Intracellular Target (e.g., Tubulin, DNA) Payload->CellularTarget Inhibition Apoptosis Apoptosis CellularTarget->Apoptosis Induction of

Caption: Logical pathway from ADC internalization to payload-induced apoptosis.

Conclusion

This compound is a critical building block in the field of bioconjugate chemistry, especially for the development of next-generation cancer therapeutics like ADCs. Its well-defined role as a precursor to a self-immolative linker, combined with the robust and versatile Fmoc chemistry, makes it an indispensable tool for researchers and drug developers. The information provided in this guide serves as a foundational resource for the synthesis, understanding, and application of this important compound.

References

Structure Elucidation of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, a key intermediate in various synthetic applications, including peptide synthesis and the development of novel therapeutics. This document details the predicted spectroscopic characteristics, outlines a detailed experimental protocol for its synthesis and purification, and presents the logical workflow for its structural confirmation.

Chemical Identity and Physical Properties

This compound, also known as Fmoc-NH-(p-phenylene)-NH2, is a derivative of p-phenylenediamine where one of the amino groups is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This mono-protection strategy is crucial for subsequent regioselective modifications at the free amino group.

PropertyValue
Molecular Formula C₂₁H₁₈N₂O₂
Molecular Weight 330.38 g/mol
CAS Number 205688-13-7[1]
Appearance Predicted to be a solid[1]
Purity Typically >97%[1]
Storage 2-8°C, protected from light and moisture[1]

Predicted Spectroscopic Data for Structure Elucidation

Due to the absence of publicly available experimental spectra, this section provides predicted data based on the chemical structure and spectroscopic data from analogous compounds. These predictions serve as a benchmark for the structural confirmation of newly synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the fluorenyl, methoxy, and phenyl groups.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.80d2HFmoc H4, H5
~ 7.65d2HFmoc H1, H8
~ 7.40t2HFmoc H2, H7
~ 7.30t2HFmoc H3, H6
~ 6.90d2HPhenyl H2, H6 (adjacent to NH-Fmoc)
~ 6.60d2HPhenyl H3, H5 (adjacent to NH₂)
~ 4.40d2HFmoc -CH₂-O-
~ 4.20t1HFmoc -CH-
~ 3.50br s2H-NH₂
~ 8.50s1H-NH-Fmoc
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~ 154.0C=O (carbamate)
~ 144.0, 141.5Fmoc quaternary C
~ 135.0Phenyl C1 (C-NH-Fmoc)
~ 130.0Phenyl C4 (C-NH₂)
~ 128.0, 127.5, 125.5, 120.0Fmoc aromatic CH
~ 122.0Phenyl C2, C6
~ 115.0Phenyl C3, C5
~ 67.0Fmoc -CH₂-O-
~ 47.0Fmoc -CH-
FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3450 - 3350N-H stretching (asymmetric and symmetric) of -NH₂
~ 3300N-H stretching of -NH- (carbamate)
~ 3050Aromatic C-H stretching
~ 2950Aliphatic C-H stretching
~ 1700C=O stretching (carbamate)
1620 - 1580N-H bending of -NH₂ and C=C stretching (aromatic)
~ 1520N-H bending of -NH- (carbamate)
~ 1250C-O stretching (carbamate)
~ 740, 760C-H out-of-plane bending (ortho-disubstituted fluorenyl)
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

m/zAssignment
330.14[M]⁺ (Molecular Ion)
179.08[Fluorenyl-CH₂]⁺ fragment
152.06[M - Fmoc]⁺ fragment
108.07[H₂N-Ph-NH₂]⁺ fragment (from cleavage of carbamate)

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This procedure is designed to favor the mono-substitution of p-phenylenediamine.

Materials:

  • p-Phenylenediamine

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve a significant excess of p-phenylenediamine (e.g., 10 equivalents) in a 1:1 mixture of dioxane and water.

  • In a separate flask, dissolve Fmoc-Cl (1 equivalent) in dioxane.

  • Cool the p-phenylenediamine solution to 0°C in an ice bath with gentle stirring.

  • Add the Fmoc-Cl solution dropwise to the p-phenylenediamine solution over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete, add water to the reaction mixture and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions and monitor them by TLC. The desired mono-protected product should have an intermediate Rf value between the starting diamine and the di-protected byproduct.

  • Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to yield a solid.

  • Dry the purified product under vacuum.

Spectroscopic Analysis

¹H and ¹³C NMR:

  • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

FT-IR:

  • Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Analyze the sample using Electrospray Ionization (ESI) or another suitable soft ionization technique to determine the molecular weight.

Visualizations of Workflows and Logical Relationships

Synthesis_Workflow Start Start Dissolve_PPD Dissolve p-Phenylenediamine in Dioxane/Water Start->Dissolve_PPD Dissolve_FmocCl Dissolve Fmoc-Cl in Dioxane Start->Dissolve_FmocCl Reaction Reaction at 0°C to RT Dissolve_PPD->Reaction Dissolve_FmocCl->Reaction Workup Aqueous Workup & Extraction with DCM Reaction->Workup Purification Column Chromatography (Hexane/Ethyl Acetate) Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Pure (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate Characterization->Final_Product

Structure_Elucidation_Logic cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Purified_Compound Purified Compound NMR 1H & 13C NMR Purified_Compound->NMR Provides carbon-hydrogen framework IR FT-IR Purified_Compound->IR Identifies functional groups MS Mass Spectrometry Purified_Compound->MS Confirms molecular weight Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

References

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is a chemical compound with specific properties relevant to researchers and professionals in the field of drug development and chemical synthesis. This document provides a concise summary of its key molecular data.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. This information is critical for experimental design, analytical characterization, and chemical synthesis.

PropertyValue
Molecular Formula C₂₁H₁₈N₂O₂[1]
CAS Number 205688-13-7[1]
Physical Form Solid[1]
Purity 97%[1]
Storage Temperature 2-8°C, sealed in dry, dark place[1]

Logical Workflow for Compound Characterization

For a compound such as this compound, a structured experimental workflow is essential to determine its potential applications. The following diagram illustrates a typical logical progression for the characterization and evaluation of a novel chemical entity in a research and development setting.

logical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification structural_analysis Structural Analysis (NMR, MS) purification->structural_analysis purity_assessment Purity Assessment (HPLC) structural_analysis->purity_assessment solubility_testing Solubility Testing purity_assessment->solubility_testing in_vitro_assays In Vitro Biological Assays solubility_testing->in_vitro_assays hit_identification Hit Identification in_vitro_assays->hit_identification sar_studies Structure-Activity Relationship (SAR) hit_identification->sar_studies adme_profiling ADME/Tox Profiling sar_studies->adme_profiling

A logical workflow for the characterization of a chemical compound.

References

Literature review of Fmoc-protected p-phenylenediamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Protected p-Phenylenediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediamine (PPD) is a versatile aromatic diamine with the chemical formula C₆H₄(NH₂)₂. It serves as a fundamental building block in the synthesis of a wide array of materials, from high-strength polymers like Kevlar to common hair dyes.[1] In the realm of drug development and peptide chemistry, derivatives of PPD are of significant interest as linkers and modified amino acid surrogates. The strategic protection of one of the amine groups is crucial to selectively functionalize the molecule.

The fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[2][3][][5] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of mono-Fmoc-protected p-phenylenediamine and its derivatives, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Synthesis of N-(4-aminophenyl)-9H-fluoren-9-ylmethyl carbamate (Mono-Fmoc-p-phenylenediamine)

The selective mono-protection of p-phenylenediamine is a key challenge due to the presence of two nucleophilic amino groups. A common strategy involves using a large excess of the diamine to statistically favor mono-substitution. However, for more controlled synthesis, a two-step process involving an initial mono-protection with a more easily removable group like tert-butoxycarbonyl (Boc) can be employed, followed by a protecting group swap to Fmoc.[6]

A more direct approach involves the careful control of stoichiometry and reaction conditions. Below is a plausible experimental protocol synthesized from general methods for Fmoc protection of amines.

Experimental Protocol: Synthesis of Mono-Fmoc-p-phenylenediamine

Materials:

  • p-Phenylenediamine

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-phenylenediamine (5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1 equivalent) dissolved in anhydrous DCM to the cooled p-phenylenediamine solution over a period of 1-2 hours with vigorous stirring.

  • Base Addition: Concurrently, add triethylamine or DIPEA (1.1 equivalents) dropwise to neutralize the HCl or succinimide byproduct formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the mono-Fmoc-protected p-phenylenediamine.

Data Presentation: Reagents and Solvents
Reagent/SolventMolar Mass ( g/mol )RoleKey Considerations
p-Phenylenediamine108.14Starting MaterialUse in excess to favor mono-substitution.
Fmoc-Cl258.70Protecting Group SourceHighly reactive, handle with care.
Fmoc-OSu337.33Protecting Group SourceLess reactive than Fmoc-Cl, may require longer reaction times.
Dichloromethane84.93SolventAnhydrous conditions are crucial.
Triethylamine101.19BaseNeutralizes acidic byproducts.

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification PPD p-Phenylenediamine Reaction_Vessel Reaction Vessel (Anhydrous DCM, 0°C) PPD->Reaction_Vessel Fmoc_reagent Fmoc-Cl or Fmoc-OSu Fmoc_reagent->Reaction_Vessel Quenching Quenching (aq. NaHCO₃) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Crude Product Product Mono-Fmoc-p-phenylenediamine Purification->Product Pure Product

Caption: Workflow for the synthesis of mono-Fmoc-p-phenylenediamine.

Characterization of Fmoc-p-phenylenediamine Derivatives

The synthesized mono-Fmoc-p-phenylenediamine can be characterized using standard analytical techniques to confirm its structure and purity.

Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the p-phenylene ring, the protons of the Fmoc group, and the amine protons. The integration of these peaks will confirm the mono-substitution.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the p-phenylene and Fmoc moieties.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the free amine and the protected amine (carbamate), as well as the C=O stretching of the carbamate group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

Data Presentation: Spectroscopic Data Summary
Analytical TechniqueExpected Key Signals
¹H NMR (in CDCl₃, δ ppm)~7.8-7.2 (Fmoc aromatic protons), ~6.7-6.5 (p-phenylene aromatic protons), ~4.4-4.2 (Fmoc CH and CH₂), ~3.6 (NH₂), ~6.5 (NH-Fmoc)
FT-IR (cm⁻¹)~3400-3300 (N-H stretch, free amine), ~3300 (N-H stretch, carbamate), ~1700 (C=O stretch, carbamate)
HRMS (m/z)Calculated for C₂₁H₁₈N₂O₂: [M+H]⁺ expected at ~343.1441

Applications of Fmoc-p-phenylenediamine Derivatives

Mono-Fmoc-protected p-phenylenediamine is a valuable bifunctional molecule with applications as a linker in solid-phase synthesis and as a monomer in polymer chemistry.

Use as a Linker in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, a linker is a molecule that connects the growing peptide chain to the solid support (resin).[7][8] Mono-Fmoc-p-phenylenediamine can be attached to a resin via its free amino group. The Fmoc-protected amine can then be deprotected to allow for the attachment of other molecules, such as peptides or small molecule drugs. This is particularly useful for creating branched peptides or for attaching a payload to a peptide.

Diagram of SPPS Application

SPPS_Application cluster_synthesis Solid-Phase Synthesis Resin Solid Support (Resin) Linker_Attach Attach Linker Resin->Linker_Attach Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Linker_Attach->Fmoc_Deprotection Resin-Linker Peptide_Coupling Peptide Coupling Fmoc_Deprotection->Peptide_Coupling Deprotected Linker Cleavage Cleavage from Resin (TFA) Peptide_Coupling->Cleavage Resin-Peptide Final_Product Peptide with p-phenylenediamine linker Cleavage->Final_Product Fmoc_PPD Mono-Fmoc-p-phenylenediamine Fmoc_PPD->Linker_Attach Peptide Peptide Peptide->Peptide_Coupling

Caption: Use of Fmoc-p-phenylenediamine as a linker in SPPS.

Use in Polymer Synthesis

p-Phenylenediamine is a key monomer in the production of aramids, a class of high-performance polymers.[1] The use of mono-Fmoc-protected p-phenylenediamine allows for the controlled, stepwise synthesis of well-defined oligomers and polymers. The Fmoc group can be removed to allow for chain extension, providing a route to novel polymeric materials with tailored properties.

Conclusion

Fmoc-protected p-phenylenediamine derivatives are valuable synthetic intermediates with significant potential in both peptide chemistry and materials science. The ability to selectively protect one of the two amino groups of p-phenylenediamine opens up a wide range of possibilities for the design and synthesis of complex molecules and materials. The protocols and data presented in this guide provide a foundation for researchers to explore the utility of these versatile building blocks in their own work. Further research into the synthesis of a wider range of substituted Fmoc-p-phenylenediamine derivatives will undoubtedly lead to the development of new and innovative applications.

References

A Comprehensive Technical Guide to the Discovery and History of Fmoc-Based Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique base-lability, coupled with its stability to acidic conditions, provides an orthogonal protection strategy that has enabled the routine synthesis of complex peptides and other organic molecules. This technical guide delves into the discovery, history, mechanisms, and practical application of the Fmoc group, providing detailed protocols and quantitative data to support researchers in the field.

Discovery and Historical Development

The journey of the Fmoc group from its conception to its widespread adoption is a testament to the iterative nature of scientific progress. Initially met with limited enthusiasm, its true potential was unlocked with the evolution of peptide synthesis methodologies.

The Genesis of a Base-Labile Protecting Group

In the early 1970s, the field of peptide synthesis was dominated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group. While effective, the repeated use of strong acids for deprotection could lead to the degradation of sensitive peptide sequences. Recognizing the need for a complementary, base-labile protecting group, Louis A. Carpino and Grace Y. Han at the University of Massachusetts, Amherst, introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group in 1972.[1][2] Their initial work demonstrated that the Fmoc group could be attached to amines and subsequently removed under basic conditions, initially using liquid ammonia.[2]

Early Challenges and the Shift to Solid-Phase Synthesis

Despite its innovative concept, the Fmoc group was not immediately embraced by the scientific community. When used in solution-phase peptide synthesis, the primary byproduct of deprotection, dibenzofulvene (DBF), proved to be reactive and difficult to separate from the desired peptide product.[3] This complication hindered its practical application in solution.

The turning point for Fmoc chemistry came with its application in solid-phase peptide synthesis (SPPS), a technique pioneered by R.B. Merrifield. In the late 1970s, research groups led by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge, and independently by Meienhofer, reported the successful use of the Fmoc group in SPPS.[4][5] On a solid support, the problematic dibenzofulvene byproduct and its adducts could be easily washed away, elegantly solving the purification issue that had plagued its use in solution.[3]

The Rise of the Fmoc/tBu Orthogonal Strategy

The true power of the Fmoc group was realized in the development of the Fmoc/tBu orthogonal protection strategy. This approach utilizes the base-labile Fmoc group for the temporary protection of the N-terminus of the growing peptide chain and acid-labile protecting groups, such as the tert-butyl (tBu) group, for the "permanent" protection of reactive amino acid side chains.[6] This orthogonality is critical, as it allows for the selective removal of the N-terminal Fmoc group at each cycle of peptide synthesis without affecting the side-chain protecting groups.[6] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are then accomplished in a single step using a strong acid, such as trifluoroacetic acid (TFA).[5]

This strategy offered a milder alternative to the Boc/Bzl strategy, which required repeated treatments with strong acid for N-terminal deprotection and harsh conditions, such as liquid hydrogen fluoride (HF), for final cleavage. The milder conditions of the Fmoc/tBu approach are more compatible with sensitive or modified peptides, such as those containing phosphorylated or glycosylated residues.[7]

Chemical Principles and Mechanisms

A thorough understanding of the chemical mechanisms underlying the application and removal of the Fmoc group is essential for optimizing peptide synthesis protocols and troubleshooting potential issues.

Mechanism of Fmoc Protection

The Fmoc group is typically introduced by reacting a primary or secondary amine with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][8] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent under basic conditions.[9] Fmoc-OSu is generally preferred due to its greater stability and lower propensity to cause the formation of dipeptide byproducts.[1][3]

Caption: Mechanism of Fmoc Protection of an Amine.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[6][10] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[10][11] This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion.[1] The subsequent elimination of the carbamate leads to the formation of the highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine.[3][10] The excess amine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the equilibrium towards deprotection.[10]

Fmoc_Deprotection cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Decarboxylation & Scavenging FmocAmine Fmoc-NH-R Carbanion Fluorenyl Anion Intermediate FmocAmine->Carbanion + Piperidine - Piperidinium⁺ Piperidine Piperidine (2 equiv.) DBF Dibenzofulvene (DBF) Carbanion->DBF CarbamicAcid Carbamic Acid Carbanion->CarbamicAcid DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine FreeAmine R-NH₂ CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of Fmoc Deprotection by Piperidine.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, and the steric environment around the protected amine. The following table summarizes kinetic data for various deprotection conditions.

BaseConcentrationSolventHalf-life (t₁/₂)Reference(s)
Piperidine20% (v/v)DMF~6 seconds[12]
Piperidine5% (v/v)DMFSlower than 20%[13]
Piperidine2% (v/v)DMFSignificantly slower[14]
Piperidine1% (v/v)DMFIncomplete deprotection[14]
Piperazine5% (v/v)DMF~30 seconds[12]
Morpholine50% (v/v)DMF~1 minute[12]
DBU2% (v/v)DMFNot reported (fast)[15]
Piperazine + DBU5% + 2% (v/v)DMF~4 seconds[16]

Note: DMF = N,N-Dimethylformamide; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. Half-life values are approximate and can vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the application of Fmoc chemistry.

Protocol for Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes the general procedure for the protection of the α-amino group of an amino acid.

Materials:

  • Amino acid (1.0 eq)

  • Fmoc-OSu (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane or Acetone

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous solution with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. The Fmoc-protected amino acid will precipitate.

  • Isolation:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Alternatively, extract the product into an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification (if necessary): The crude product can be purified by recrystallization or flash chromatography.

Protocol for a Standard Fmoc-SPPS Cycle

This protocol outlines the steps for the addition of a single amino acid to a growing peptide chain on a solid support.

SPPS_Cycle start Start with Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents, Base in DMF) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 end Fmoc-Dipeptide-Resin wash2->end repeat Repeat for next amino acid end->repeat

Caption: Workflow for a single Fmoc-SPPS cycle.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Fmoc-amino acid (3-5 eq)

  • Coupling reagent (e.g., HBTU, 3-5 eq)

  • Base (e.g., DIPEA, 6-10 eq)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Monitoring Deprotection (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq). Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and byproducts.

  • Monitoring Coupling (Optional but Recommended): Perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

Protocol for Final Peptide Cleavage and Precipitation

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.

  • Precipitation: Add the filtrate dropwise to a large volume (at least 10-fold) of cold diethyl ether with stirring. The peptide will precipitate as a solid.

  • Isolation:

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage cocktail components.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Conclusion

The discovery and development of the Fmoc protecting group represent a landmark achievement in the history of chemical peptide synthesis.[13][17] Its unique properties have enabled the routine and automated synthesis of peptides that were previously inaccessible. A thorough understanding of its history, chemical principles, and practical application is indispensable for researchers, scientists, and drug development professionals working in this dynamic field. By leveraging the detailed protocols and quantitative data presented in this guide, practitioners can optimize their synthetic strategies and contribute to the continued advancement of peptide science.

References

Spectroscopic and Synthetic Profile of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.5 - 9.0br s--NH-COO-
7.90d7.52H, Fluorenyl H4, H5
7.72d7.52H, Fluorenyl H1, H8
7.42t7.52H, Fluorenyl H3, H6
7.33t7.52H, Fluorenyl H2, H7
7.05d8.52H, Phenyl H2', H6'
6.55d8.52H, Phenyl H3', H5'
4.90s-2H, -NH₂
4.45d6.52H, -O-CH₂-
4.25t6.51H, Fluorenyl H9

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
154.0-NH-C OO-
145.0Phenyl C4'
144.0Fluorenyl C4a, C4b
141.0Fluorenyl C8a, C9a
130.0Phenyl C1'
128.0Fluorenyl C2, C7
127.5Fluorenyl C3, C6
125.5Fluorenyl C1, C8
121.0Phenyl C2', C6'
120.5Fluorenyl C4, C5
114.5Phenyl C3', H5'
66.0-O-C H₂-
47.0Fluorenyl C9
Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (Amine and Carbamate)
3100 - 3000MediumC-H Stretch (Aromatic)
2980 - 2850MediumC-H Stretch (Aliphatic)
1720 - 1680StrongC=O Stretch (Carbamate)
1620 - 1580MediumN-H Bend (Amine)
1550 - 1500StrongC=C Stretch (Aromatic)
1250 - 1200StrongC-O Stretch (Carbamate)
850 - 800StrongC-H Bend (p-disubstituted benzene)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zIon
330.14[M]⁺
331.14[M+H]⁺
353.12[M+Na]⁺
179.08[Fluorenyl-CH₂]⁺
108.06[H₂N-C₆H₄-NH]⁺

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is adapted from a general method for the Fmoc protection of amines in an aqueous medium.

Materials:

  • p-Phenylenediamine

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve p-phenylenediamine (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyl chloroformate (1.05 equivalents) in dioxane dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 500 MHz spectrometer. The sample will be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum will be recorded on a Fourier-transform infrared (FT-IR) spectrometer using the attenuated total reflectance (ATR) technique. The spectrum will be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample will be dissolved in a suitable solvent such as methanol or acetonitrile.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (p-Phenylenediamine, Fmoc-Cl) reaction Fmoc Protection Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

An In-depth Technical Guide to the Safety and Handling of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate (CAS No. 205688-13-7), a chemical intermediate commonly utilized in synthetic organic chemistry, particularly in the development of complex molecules such as PROTACs (PROteolysis TArgeting Chimeras). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

PropertyValueSource
Molecular Formula C₂₁H₁₈N₂O₂ChemScene SDS
Molecular Weight 330.39 g/mol ChemScene SDS
Appearance SolidSigma-Aldrich
Boiling Point 511.0 ± 33.0 °C (Predicted)ChemicalBook[1][2]
Density 1.293 ± 0.06 g/cm³ (Predicted)ChemicalBook[1][2]
Storage Temperature 2-8°C, protect from lightChemScene SDS

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.

GHS Classification:

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

Signal Word: Warning

Hazard Pictogram:

GHS07 Exclamation Mark

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Toxicological Information

Specific toxicological data for this compound is not available. However, the molecule contains a 4-aminophenyl (aniline) moiety, which is known to be toxic. Therefore, a conservative approach to handling is warranted, assuming potential hazards associated with aniline exposure.

Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure. Acute exposure to aniline can lead to methemoglobinemia, resulting in cyanosis.[1]

Toxicological Data for Aniline (for reference):

MetricValueSpeciesRoute
LD50 250 mg/kgRatOral[3]
LD50 820 mg/kgRabbitDermal
LC50 250 mg/m³/4hRatInhalation[3]

Given the presence of the aniline substructure, it is imperative to handle this compound with engineering controls and personal protective equipment to minimize any potential exposure.

Handling, Storage, and Disposal

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid material to avoid dust inhalation.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles with side shields or a face shield are mandatory.

  • Skin Protection:

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves prior to use and change them frequently, especially if contact with the compound is suspected.

    • Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant spillage, impervious clothing may be necessary.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2°C and 8°C.

  • Protect from light.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as the chemical itself.

  • Do not allow the chemical to enter drains or waterways. Waste should be collected in a designated, labeled container for chemical waste disposal.

First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Experimental Protocols and Workflows

This compound, with its Fmoc-protected amine and a free aniline nitrogen, is a valuable bifunctional linker in organic synthesis. A primary application is in the construction of PROTACs, where it can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

General Workflow for Handling and Use in Synthesis

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a typical synthetic procedure.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal a Review SDS and Experimental Protocol b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Work Area (Fume Hood, Spill Kit) b->c d Weigh Compound in Fume Hood c->d Proceed to handling e Dissolve in Appropriate Anhydrous Solvent d->e f Perform Reaction (e.g., Amide Coupling) e->f Add to reaction g Monitor Reaction (TLC, LC-MS) f->g h Work-up and Purification g->h i Quench and Neutralize Reactive Waste h->i After reaction completion j Segregate and Label Waste Streams i->j l Dispose of Waste via Certified Channels j->l k Clean Glassware and Work Area k->l

Caption: General laboratory workflow for handling hazardous chemicals.

Example Protocol: Amide Bond Formation using the Free Aniline Moiety

This protocol is a generalized procedure for the coupling of a carboxylic acid to the free aniline nitrogen of this compound. Note: All operations should be performed in a chemical fume hood with appropriate PPE.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).

    • In a separate flask, dissolve the carboxylic acid to be coupled (1.1 eq), a coupling agent such as HATU (1.1 eq), and an amine base such as DIPEA (2.0 eq) in the same anhydrous solvent.

  • Coupling Reaction:

    • Stir the carboxylic acid/coupling agent solution for 5-10 minutes at room temperature to pre-activate the acid.

    • Slowly add the activated carboxylic acid solution to the solution of this compound.

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Deprotection of the Fmoc Group

The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF.

  • Deprotection:

    • Dissolve the Fmoc-protected compound in DMF.

    • Add a 20% (v/v) solution of piperidine in DMF.

    • Stir at room temperature for 10-30 minutes.

  • Work-up:

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, remove the solvent and piperidine under high vacuum. The resulting free amine can often be used in the next step without further purification, or it can be purified by chromatography.

Reactivity and Incompatibilities

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Hazardous Decomposition Products: Combustion may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).

  • Reactivity of Functional Groups:

    • The carbamate linkage is generally stable but can be cleaved under strong acidic or basic conditions.

    • The aniline amine is nucleophilic and will react with electrophiles. It is also susceptible to oxidation.

    • The Fmoc group is stable to acidic conditions but is readily cleaved by primary and secondary amines (e.g., piperidine).

This guide is intended to provide comprehensive safety and handling information for this compound. It is the responsibility of the user to conduct a thorough risk assessment before beginning any experimental work. Always consult the most up-to-date Safety Data Sheet and follow all institutional safety policies and procedures.

References

Methodological & Application

Application Notes and Protocols for the Use of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient assembly of amino acid sequences. The choice of a suitable linker, which connects the growing peptide chain to the solid support, is critical for the successful synthesis of the desired peptide form, such as C-terminal amides. This document provides detailed application notes and protocols for the use of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate as a precursor for the synthesis of the Peptide Amide Linker (PAL), a widely used linker for obtaining peptide amides via Fmoc-based SPPS.

The PAL linker is known for its acid lability, allowing for the cleavage of the synthesized peptide amide from the resin under moderately acidic conditions, typically with 95% trifluoroacetic acid (TFA).[1][2] This makes it compatible with the standard Fmoc/tBu protection strategy.[2] The use of a PAL linker derived from this compound offers a strategic approach to producing C-terminally amidated peptides, which are prevalent in many biologically active peptides and peptide-based drug candidates.

Principle of Application

This compound serves as a key building block for the on-resin synthesis of the PAL linker. The core principle involves the initial attachment of this precursor to a functionalized solid support, followed by the stepwise assembly of the peptide chain on the aminophenyl moiety. The Fmoc group on the precursor acts as a temporary protecting group for the amine, which is removed to allow for the attachment of the first amino acid of the peptide sequence. The entire process, from linker synthesis to final peptide cleavage, is designed to be compatible with standard Fmoc-SPPS instrumentation and methodologies.

Data Presentation

The following table summarizes key quantitative parameters associated with the use of PAL resins in Fmoc-SPPS. While specific values may vary depending on the peptide sequence, resin type, and synthesis conditions, these figures provide a general benchmark for expected outcomes.

ParameterTypical Value RangeNotes
Linker Loading Efficiency 0.4 - 0.8 mmol/gDependent on the resin and coupling method used for linker attachment.
First Amino Acid Coupling Efficiency > 95%Monitored by qualitative tests like the Kaiser test.
Repetitive Coupling Efficiency > 99%Crucial for the synthesis of long peptides.
Fmoc Deprotection Time 5 - 20 minutesUsing 20% piperidine in DMF.
Final Peptide Cleavage Yield 70 - 95%Dependent on peptide sequence and cleavage cocktail.
Crude Peptide Purity 60 - 90%Highly sequence-dependent; purification is typically required.

Experimental Protocols

Protocol 1: Synthesis of PAL-Functionalized Resin

This protocol describes the synthesis of a PAL-functionalized resin starting from an aminomethylated polystyrene resin and a derivative of this compound, specifically the pre-formed Fmoc-PAL linker (5-[4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy]valeric acid).

Materials:

  • Aminomethyl polystyrene resin

  • Fmoc-PAL linker (5-[4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy]valeric acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.

  • Linker Activation: In a separate flask, dissolve 2 equivalents of the Fmoc-PAL linker and 2 equivalents of HOBt in DMF. Add 2 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Add the activated linker solution to the swollen resin. Add 4 equivalents of DIPEA and agitate the mixture for 2-4 hours at room temperature.

  • Washing: After the coupling reaction, wash the resin sequentially with DMF (3 times), DCM (3 times), and finally with DMF (3 times).

  • Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Fmoc Deprotection of the Linker: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the attached PAL linker.

  • Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and dry under vacuum. The resin is now ready for the coupling of the first Fmoc-protected amino acid.

Protocol 2: Solid-Phase Peptide Synthesis on PAL Resin

This protocol outlines the general cycle for the synthesis of a peptide amide on the prepared PAL-functionalized resin.

Materials:

  • PAL-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the PAL-functionalized resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt, 3 equivalents each) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a qualitative method such as the Kaiser test.

  • Washing: Wash the resin with DMF (3 times).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Subsequent Amino Acid Couplings: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 4) and washing (step 5).

Protocol 3: Cleavage of the Peptide Amide from PAL Resin

This protocol describes the final step of cleaving the synthesized peptide amide from the solid support.

Materials:

  • Peptidyl-PAL resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the fully synthesized peptidyl-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues like Cys or Met, EDT can be added.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for PAL-linker based SPPS

SPPS_Workflow cluster_linker_prep Linker Preparation and Attachment cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Linker_Precursor (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate Derivative Coupling_Linker Couple Linker to Resin Linker_Precursor->Coupling_Linker Resin Aminomethyl Resin Resin->Coupling_Linker PAL_Resin PAL-Functionalized Resin Coupling_Linker->PAL_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) PAL_Resin->Deprotection Start Coupling_AA Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Deprotection->Coupling_AA Coupling_AA->Deprotection Repeat for each AA Peptidyl_Resin Fully Assembled Peptidyl-Resin Coupling_AA->Peptidyl_Resin Final Coupling Cleavage Cleavage (95% TFA Cocktail) Peptidyl_Resin->Cleavage Crude_Peptide Crude Peptide Amide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Amide Purification->Pure_Peptide

Caption: Workflow of SPPS using a PAL linker derived from a carbamate precursor.

Logical Relationship of Components in PAL-based SPPS

Logical_Relationship cluster_solid_support Solid Support cluster_linker Linker System cluster_peptide Peptide Chain cluster_reagents Key Reagents Resin Polymer Resin Linker PAL Linker Resin->Linker is functionalized with Peptide Growing Peptide Chain Linker->Peptide anchors Precursor (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate Derivative Precursor->Linker is synthesized from Deprotection_Reagent Deprotection Reagent (Piperidine) Peptide->Deprotection_Reagent is deprotected by Cleavage_Reagent Cleavage Reagent (TFA) Peptide->Cleavage_Reagent is cleaved by Fmoc_AA Fmoc-Amino Acids Fmoc_AA->Peptide are coupled to Coupling_Reagents Coupling Reagents (e.g., HBTU, DIC) Fmoc_AA->Coupling_Reagents are activated by

Caption: Key components and their relationships in PAL-based SPPS.

Conclusion

The use of this compound as a precursor for the PAL linker provides a robust and reliable method for the solid-phase synthesis of peptide amides. The protocols outlined in this document, in conjunction with the provided quantitative benchmarks and workflow visualizations, offer a comprehensive guide for researchers and professionals in the field. Adherence to these methodologies will facilitate the efficient and successful synthesis of C-terminally amidated peptides for a wide range of applications in research and drug development.

References

Application Notes: (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate in the Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][2]

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate serves as a versatile building block for the incorporation of a rigid aromatic linker in PROTAC design. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the aniline nitrogen allows for a modular and controlled synthetic approach, enabling the sequential attachment of the POI and E3 ligase ligands. The aromatic nature of the phenylenediamine core can impart conformational rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex and improving binding affinity and degradation efficiency.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's natural protein disposal machinery, the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades Synthesis_Workflow Start (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Start->Fmoc_Deprotection Free_Aniline Free Aniline Linker Fmoc_Deprotection->Free_Aniline Coupling1 Amide Bond Formation (e.g., HATU, DIPEA) Free_Aniline->Coupling1 Ligand1 POI or E3 Ligase Ligand (with COOH) Ligand1->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Coupling2 Final Coupling Reaction Intermediate->Coupling2 Ligand2 E3 Ligase or POI Ligand (with reactive group) Ligand2->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

References

Application Notes and Protocols: (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics, particularly in oncology, has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs). These complex biopharmaceuticals leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic payload directly to target cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties dictate the stability of the ADC in circulation and the efficiency of payload release at the target site.

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is a key chemical building block used in the synthesis of advanced, cleavable linkers for ADCs. Specifically, it serves as a precursor to the p-aminobenzyl carbamate (PABC) self-immolative spacer, a cornerstone of clinically successful linker technology.[1] The fluorenylmethyloxycarbonyl (Fmoc) group provides a temporary protecting group for the aniline nitrogen, allowing for controlled, stepwise synthesis of the complete linker-payload system. Upon enzymatic cleavage of a nearby trigger (commonly a dipeptide like Val-Cit), the PABC spacer undergoes a spontaneous 1,6-elimination, releasing the unmodified, active drug inside the cancer cell.[2][3]

These application notes provide a comprehensive overview of the role of this compound in drug discovery, along with detailed protocols for its synthesis and incorporation into advanced linker systems.

Compound Profile

  • IUPAC Name: this compound

  • Synonyms: Fmoc-4-aminophenyl carbamate, 9H-fluoren-9-ylmethyl 4-aminophenylcarbamate

  • CAS Number: 205688-13-7[4]

  • Molecular Formula: C₂₁H₁₈N₂O₂[4]

  • Molecular Weight: 330.38 g/mol

  • Appearance: White to off-white solid

  • Role in Drug Discovery: A protected precursor for the PABC self-immolative spacer used in cleavable linkers for ADCs.[1][5]

Applications in Drug Discovery

The primary application of this compound is as a foundational building block for the construction of sophisticated linker systems for drug conjugates.

  • Self-Immolative Linkers for ADCs: The compound is the Fmoc-protected version of the PABC spacer. This spacer is a "self-immolative" unit, meaning that once its triggering mechanism is activated, it spontaneously decomposes to release the payload.[3][6] This is crucial for ensuring that the released drug is in its fully active, unmodified form. Several FDA-approved ADCs, such as brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®), utilize the Val-Cit-PABC linker system.[1][7]

  • Enzyme-Cleavable Linker Systems: The PABC spacer is typically incorporated into linkers that are designed to be cleaved by enzymes overexpressed in the tumor microenvironment or within lysosomes of cancer cells, such as Cathepsin B.[8][9] The synthesis of these linkers involves coupling a dipeptide (e.g., Valine-Citrulline) to the deprotected amine of the PABC spacer. The Fmoc group on the title compound allows for this synthetic step to be performed with high specificity.

  • Solid-Phase Peptide Synthesis: The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS). This makes the compound suitable for incorporation into peptide-drug conjugates (PDCs), where a cytotoxic drug is linked to a cell-penetrating or tumor-targeting peptide.

Data Presentation: Stability of Carbamate-Based Linkers

The stability of the linker in systemic circulation is paramount to the safety and efficacy of an ADC. Premature release of the payload can lead to off-target toxicity. The table below summarizes the stability of representative carbamate-based linkers in biological media.

Linker TypeCleavage MechanismBiological MediumStability (Half-life)Reference(s)
Val-Cit-PABCEnzymatic (Cathepsin B)Human PlasmaGenerally stable[3][10]
Val-Cit-PABCEnzymatic (Cathepsin B)Rodent PlasmaSusceptible to carboxylesterase cleavage[3][10]
Mc-Val-Cit-PABOHEnzymatic (Cathepsin B)Mouse Plasma~6.0 days[11]
Mc-Val-Cit-PABOHEnzymatic (Cathepsin B)Monkey Plasma~9.6 days[11]
Glucuronide-PABCEnzymatic (β-glucuronidase)Human PlasmaHigh stability[9]

Visualizations

ADC Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker Detail (e.g., Val-Cit-PABC) Antibody Antibody Linker Linker Antibody->Linker Conjugation Site Payload Payload Linker->Payload Val Val Cit Cit PABC PABC

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Synthesis Workflow A (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate B Deprotection (Piperidine/DMF) A->B C H₂N-phenyl-carbamate-Drug B->C E Peptide Coupling (e.g., HATU, DIPEA) C->E D Fmoc-Val-Cit-OH (Dipeptide) D->E F Fmoc-Val-Cit-PABC-Drug E->F G Fmoc Deprotection F->G Piperidine/DMF H Final Linker-Payload G->H I Conjugation to Antibody H->I J Final ADC I->J

Caption: Synthetic workflow for ADC linker-payload construction.

Cleavage Mechanism cluster_Lysosome Inside Lysosome (pH 4.5-5.5) ADC Antibody-Val-Cit-PABC-Drug Enzyme Cathepsin B ADC->Enzyme Cleavage Peptide Bond Cleavage Enzyme->Cleavage Intermediate H₂N-PABC-Drug Cleavage->Intermediate Elimination 1,6-Self-Immolation Intermediate->Elimination Products Released Drug + CO₂ + p-Aza-quinone methide Elimination->Products

Caption: Mechanism of payload release via enzymatic cleavage.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the Fmoc protection of p-phenylenediamine.

  • Materials:

    • p-Phenylenediamine

    • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

    • Sodium carbonate (Na₂CO₃)

    • Dioxane

    • Deionized water

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (for chromatography)

  • Procedure:

    • Dissolve a significant excess (e.g., 5-10 equivalents) of p-phenylenediamine in a 1:1 mixture of dioxane and water.

    • In a separate flask, dissolve 1 equivalent of Fmoc-Cl in dioxane.

    • Add 2.5 equivalents of sodium carbonate to the p-phenylenediamine solution and cool the mixture in an ice bath.

    • Add the Fmoc-Cl solution dropwise to the stirring diamine solution over 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, add water and extract the product with dichloromethane (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.

Protocol 2: Incorporation into a Dipeptide Linker (Synthesis of Fmoc-Val-Cit-PABC-Payload)

This protocol outlines the steps to couple the deprotected PABC unit with a dipeptide. This assumes a payload with a suitable functional group is already attached to the PABC carbamate.

  • Materials:

    • This compound-Payload conjugate

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Fmoc-Val-Cit-OH (Fmoc-Valine-Citrulline)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Diethyl ether

  • Procedure:

    • Fmoc Deprotection: Dissolve the this compound-Payload conjugate in DMF to make a 0.1 M solution. Add piperidine to a final concentration of 20% (v/v). Stir at room temperature for 1 hour.

    • Remove the solvent and excess piperidine under high vacuum. Co-evaporate with DMF (2x) to ensure complete removal of piperidine. The resulting crude amine (H₂N-PABC-Payload) is used directly in the next step.

    • Peptide Coupling: Dissolve the crude amine and 1.1 equivalents of Fmoc-Val-Cit-OH in fresh DMF.

    • Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring completion by LC-MS.

    • Upon completion, precipitate the product by adding cold diethyl ether.

    • Collect the solid by filtration or centrifugation and wash thoroughly with diethyl ether.

    • Dry the product under vacuum. Further purification can be performed by HPLC if necessary.

Protocol 3: Stability Assessment of a PABC-Linked Conjugate in Plasma

This protocol provides a general method to evaluate the stability of a final ADC construct in plasma.

  • Materials:

    • Purified ADC with a PABC linker

    • Human plasma (or other species as required), citrated

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Acetonitrile, cold (containing an internal standard if desired)

    • Centrifuge

    • LC-MS system for analysis

  • Procedure:

    • Pre-warm an aliquot of human plasma to 37°C.

    • Spike the ADC into the plasma at a final concentration of, for example, 100 µg/mL. Mix gently by inversion.

    • Incubate the mixture in a water bath or incubator at 37°C.

    • At specified time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-ADC mixture.

    • Immediately quench the reaction by adding 3-4 volumes (e.g., 150-200 µL) of cold acetonitrile to precipitate plasma proteins.

    • Vortex the samples vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer to an autosampler vial for LC-MS analysis.

    • Analyze the samples to quantify the amount of intact ADC remaining at each time point. The rate of disappearance can be used to calculate the plasma half-life of the conjugate.

References

Application Notes and Protocols for Coupling Reactions with (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is a versatile bifunctional linker used in chemical synthesis, particularly in the fields of peptide chemistry, drug discovery, and materials science. One of its key features is the presence of a free aromatic amine, which can participate in nucleophilic reactions, and an Fmoc-protected amine. The fluorenylmethoxycarbonyl (Fmoc) protecting group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine. This orthogonality allows for selective derivatization of the two amino groups.

These application notes provide a detailed experimental setup for the coupling of a carboxylic acid to the free amino group of this compound. The protocols described are based on standard and widely practiced methods in solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation.

Data Presentation: Common Coupling Reagents and Conditions

The efficiency of the coupling reaction is highly dependent on the choice of coupling reagent, solvent, and other reaction parameters. Below is a summary of commonly used coupling reagents and their typical reaction conditions for forming an amide bond with an amine.

Coupling ReagentAbbreviationTypical Equivalents (vs. Carboxylic Acid)Activator/AdditiveBase (Equivalents)SolventTypical Reaction Time
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTU1.0 - 3.0HOBt (1.0 - 3.0 eq)DIPEA (2.0 - 6.0 eq)DMF, NMP1 - 4 hours
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU1.0 - 3.0HOAt (1.0 - 3.0 eq)DIPEA (2.0 - 6.0 eq)DMF, NMP15 min - 2 hours
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP1.0 - 3.0HOBt (1.0 - 3.0 eq)DIPEA (2.0 - 6.0 eq)DMF, NMP1 - 4 hours
N,N'-DiisopropylcarbodiimideDIC1.0 - 5.0HOBt (1.0 - 5.0 eq)None (for in situ active ester)DCM, DMF1 - 12 hours
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC1.0 - 2.0NHS (1.0 - 2.0 eq)None (for in situ active ester)DMF, DMSO, Water2 - 24 hours
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHCTU1.0 - 3.0-DIPEA (2.0 - 6.0 eq)DMF, NMP15 min - 2 hours
N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium Hexafluorophosphate N-OxideCOMU1.0 - 3.0-DIPEA (2.0 - 6.0 eq)DMF, NMP15 min - 4 hours

Note: The equivalents of reagents and reaction times may need to be optimized based on the specific carboxylic acid and reaction scale. Monitoring the reaction progress by techniques such as TLC or LC-MS is recommended.

Experimental Protocols

Protocol 1: General Procedure for Coupling of a Carboxylic Acid to this compound using HATU

This protocol describes a general method for the solution-phase coupling of a generic carboxylic acid (R-COOH) to the free amino group of this compound.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Stir the solution at room temperature until all solids are dissolved.

  • Activation and Coupling:

    • To the stirred solution, add HATU (1.1 equivalents).

    • Slowly add DIPEA (2.0 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Protocol 2: On-Resin Coupling in Solid-Phase Synthesis

This protocol outlines the coupling of a resin-bound carboxylic acid to this compound. This is relevant for applications where the carbamate is used as a linker to be attached to a solid support.

Materials:

  • Resin with a free carboxylic acid functionality (e.g., deprotected Wang resin)

  • This compound

  • Coupling reagent (e.g., HCTU or DIC/HOBt)

  • Base (e.g., DIPEA or N-methylmorpholine)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Solid-phase synthesis reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling:

    • Place the resin in the reaction vessel and swell in DMF or DCM for 30-60 minutes.

  • Preparation of Coupling Solution:

    • In a separate vial, dissolve this compound (3.0 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3.0 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6.0 equivalents) to the solution and mix briefly.

  • Coupling Reaction:

    • Drain the solvent from the swelled resin.

    • Immediately add the prepared coupling solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional):

    • A small sample of the resin can be subjected to a Kaiser test. A negative result (yellow beads) indicates the successful consumption of free amines. However, for this specific molecule, the test may not be fully indicative as the reaction is with a carboxylic acid on the resin. An alternative is to cleave a small amount of the product from the resin and analyze by LC-MS.

Mandatory Visualizations

Signaling Pathway: Amide Bond Formation

The following diagram illustrates the general mechanism of amide bond formation using a uronium-based coupling reagent like HATU or HBTU.

Amide_Bond_Formation RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (O-Acylisourea/Active Ester) RCOOH->ActiveEster + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster AmideProduct Coupled Product (Amide) ActiveEster->AmideProduct + Amine (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate Amine->AmideProduct Byproducts Byproducts Solution_Phase_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Dissolve Carboxylic Acid and Amine in DMF AddReagents Add HATU and DIPEA Dissolve->AddReagents Stir Stir at Room Temperature (1-4h) AddReagents->Stir Dilute Dilute with Ethyl Acetate/DCM Stir->Dilute Wash Wash with NaHCO3 and Brine Dilute->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Silica Gel Column Chromatography Concentrate->Purify Product Pure Coupled Product Purify->Product Orthogonal_Protection cluster_path1 Pathway 1: Reaction at Free Amine cluster_path2 Pathway 2: Deprotection then Reaction Start (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate ReactAmine Couple with R-COOH (Acidic/Neutral Conditions) Start->ReactAmine Deprotect Fmoc Deprotection (Piperidine/Base) Start->Deprotect Product1 Fmoc-NH-Ph-NH-CO-R ReactAmine->Product1 Intermediate H2N-Ph-NH2 Derivative Deprotect->Intermediate ReactBoth Further Reactions Intermediate->ReactBoth

Application Notes and Protocols: (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of peptides and peptide libraries for drug discovery and biomedical research. The choice of linker, which tethers the growing peptide chain to the solid support, is critical as it dictates the conditions for final cleavage and the overall strategy. (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is an Fmoc-protected linker designed for incorporation into SPPS workflows. The Fmoc (fluorenylmethyloxycarbonyl) group provides base-labile protection of the amino group, making it fully compatible with standard Fmoc/tBu synthesis strategies.[1][2] The aminophenyl carbamate moiety offers a versatile handle for anchoring the initial amino acid to a solid support, leading to the generation of peptide acids upon cleavage.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of peptide libraries.

Key Applications

  • Combinatorial Peptide Library Synthesis: Generation of large, diverse libraries for high-throughput screening to identify bioactive peptides, such as enzyme inhibitors or receptor ligands.

  • Structure-Activity Relationship (SAR) Studies: Systematic synthesis of peptide analogs to probe the contribution of individual amino acids to biological activity.

  • Epitope Mapping: Synthesis of overlapping peptide fragments from a protein sequence to identify antibody binding sites.

  • Custom Peptide Synthesis: Production of specific peptide sequences for various research applications.

Experimental Protocols

The following protocols outline the general steps for using this compound as a linker in solid-phase peptide library synthesis. Optimization may be required based on the specific resin, amino acids, and peptide sequence.

Protocol 1: Linker Immobilization onto Amino-Functionalized Resin

This protocol describes the attachment of the this compound linker to an amino-functionalized solid support (e.g., aminomethyl polystyrene or TentaGel-NH2).

  • Resin Swelling: Swell the amino-functionalized resin (1.0 g, ~1.0 mmol/g loading) in N,N-Dimethylformamide (DMF, 10 mL/g) for 1-2 hours in a reaction vessel.[3]

  • Linker Activation: In a separate vessel, dissolve this compound (3 eq.), a suitable coupling agent such as HBTU (2.95 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 6 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-12 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.

  • Loading Determination: The loading of the linker can be quantified by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol describes a single cycle for the addition of one amino acid to the linker-functionalized resin. This cycle is repeated to assemble the desired peptide sequence.

  • Resin Swelling: Swell the linker-functionalized resin in DMF (10 mL/g) for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 eq.) with a coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 5 minutes.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x).

  • Monitoring Coupling Completion (Optional): Perform a Kaiser test on a small sample of beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the solid support and removing the side-chain protecting groups.

  • Final Fmoc Removal: After the last coupling step, remove the N-terminal Fmoc group as described in Protocol 2, steps 2-3.

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, widely used cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL/g of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the filtrate under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, wash the pellet with cold ether 2-3 more times, and dry the crude peptide under vacuum.

  • Purification: The crude peptide library can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables present typical quantitative data expected during the synthesis of a peptide library using an Fmoc-based strategy. Actual results will vary based on the specific sequences, length, and reagents used.

Table 1: Resin Loading and Synthesis Efficiency

ParameterTypical ValueMethod of Determination
Initial Resin Loading0.8 - 1.2 mmol/gManufacturer's Specification
Linker Loading Efficiency85 - 95%UV-Vis Spectroscopy (Fmoc Assay)
Average Coupling Efficiency>99% per stepKaiser Test / HPLC of cleaved peptide
Final Crude Yield60 - 85%Gravimetric Analysis

Table 2: Quality Control of a Representative Peptide from the Library

ParameterTypical ValueMethod of Determination
Crude Purity70 - 90%Analytical RP-HPLC
Purity after Purification>95%Analytical RP-HPLC
Identity ConfirmationExpected Mass ± 0.5 DaMass Spectrometry (ESI-MS)

Visualizations

Experimental Workflow

Peptide_Library_Synthesis_Workflow Workflow for Peptide Library Synthesis using this compound Linker Resin_Prep 1. Resin Preparation (Swelling in DMF) Linker_Attach 2. Linker Attachment (Fmoc-(4-aminophenyl)carbamate) Resin_Prep->Linker_Attach Fmoc_Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Linker_Attach->Fmoc_Deprotection Wash_1 4. Washing (DMF) Fmoc_Deprotection->Wash_1 AA_Coupling 5. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Wash_1->AA_Coupling Wash_2 6. Washing (DMF) AA_Coupling->Wash_2 Kaiser_Test 7. Coupling Check (Kaiser Test) Wash_2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Complete & Not Final AA Repeat_Cycle Repeat for each Amino Acid Kaiser_Test->Repeat_Cycle Incomplete Final_Deprotection 8. Final N-terminal Fmoc Deprotection Kaiser_Test->Final_Deprotection Complete & Final AA Repeat_Cycle->AA_Coupling Cleavage 9. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 10. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 11. Purification & Analysis (RP-HPLC, Mass Spec) Precipitation->Purification SPPS_Components Key Components in Fmoc Solid-Phase Peptide Synthesis Solid_Support Solid Support (e.g., Polystyrene Resin) Linker Linker (Fmoc-(4-aminophenyl)carbamate) Solid_Support->Linker is attached to Peptide_Chain Growing Peptide Chain Linker->Peptide_Chain anchors the Fmoc_Group N-terminal Protection (Fmoc Group) Peptide_Chain->Fmoc_Group is protected by Side_Chain_Protection Side-Chain Protection (e.g., tBu, Boc, Trt) Peptide_Chain->Side_Chain_Protection has residues with

References

Application Notes and Protocols: (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, also known as Fmoc-p-phenylenediamine, is a valuable bifunctional building block for the synthesis of a diverse range of bioactive molecules. The presence of a fluorenylmethoxycarbonyl (Fmoc) protected amine and a free aniline functionality allows for selective and sequential chemical modifications, making it an ideal starting material for constructing libraries of compounds for drug discovery and development. The carbamate linkage itself can act as a stable peptide bond isostere, potentially enhancing the metabolic stability of the resulting molecules.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active ureas and thioureas.

Core Applications

The primary application of this compound lies in its use as a scaffold for the synthesis of substituted ureas and thioureas. These functional groups are prevalent in a multitude of biologically active compounds, exhibiting a wide spectrum of activities including:

  • Anticancer Activity: Many urea and thiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3]

  • Antimicrobial Activity: This class of compounds has shown significant efficacy against a range of bacterial and fungal pathogens.[4]

  • Enzyme Inhibition: The urea and thiourea moieties can act as effective hydrogen bond donors and acceptors, enabling them to interact with the active sites of various enzymes.[5]

  • Receptor Antagonism: Substituted ureas and thioureas have been developed as antagonists for various receptors, including NMDA receptors.[1]

Data Presentation: Biological Activities of Analogous Compounds

While specific biological activity data for compounds derived directly from this compound is not extensively available in the public domain, the following tables summarize the reported activities of structurally similar substituted urea and thiourea derivatives synthesized from analogous aminophenyl precursors. This data provides a strong rationale for the potential of this building block in generating novel bioactive candidates.

Table 1: Anticancer Activity of Substituted Urea and Thiourea Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
N-(Benzothiazol-2-yl)-N'-(aryl)ureasU937 (Human monocytic)16.23[3]
N-(Benzothiazol-2-yl)-N'-(aryl)ureasB16-F10 (Mouse melanoma)17.94[3]
Phenethylamine-based ureasHeLa (Human cervical cancer)Lower than Cisplatin
Phenethylamine-based ureasA549 (Non-small cell lung carcinoma)Similar to Cisplatin

Table 2: Antimicrobial Activity of Substituted Urea and Thiourea Derivatives

Compound ClassPathogenMIC (µg/mL)Reference
N-(Benzothiazol-2-yl)-N'-(aryl)thioureasGram-positive & Gram-negative bacteria>100[3]
Thiourea derivatives with 1,2,4-triazole moietiesPhomopsis obscurans100% inhibition at 30 µM[4]
Thiourea derivatives with 1,2,4-triazole moietiesPhomopsis viticola80% inhibition at 30 µM[4]

Table 3: Larvicidal Activity of Substituted Thiourea Derivatives

Compound ClassSpeciesLD50 (ppm)Reference
Thiourea derivatives with 1,2,4-triazole moietiesAedes aegypti67.9[4]

Experimental Protocols

The following protocols describe the general procedures for the synthesis of substituted ureas and thioureas from this compound. These are adaptable methods that can be modified with various isocyanates, isothiocyanates, and other reagents to generate a library of diverse compounds.

Protocol 1: Synthesis of N-((4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)carbamoyl)arylamines (Urea Derivatives)

This protocol outlines the reaction of this compound with an aryl isocyanate to form a substituted urea.

Materials:

  • This compound

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • To this solution, add the aryl isocyanate (1.1 equivalents) dropwise at room temperature with vigorous stirring.

  • If necessary, a catalytic amount of triethylamine can be added to facilitate the reaction.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired urea derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of N-((4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)carbamothioyl)arylamines (Thiourea Derivatives)

This protocol describes the synthesis of substituted thioureas by reacting this compound with an aryl isothiocyanate.

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous Ethanol or Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol or DCM in a round-bottom flask.[6]

  • Add the aryl isothiocyanate (1.1 equivalents) to the solution at room temperature.[6]

  • Heat the reaction mixture to reflux and maintain for 4-24 hours.[6]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography using a suitable solvent system to yield the desired thiourea derivative.

  • Confirm the structure of the purified product using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Bioactive Urea and Thiourea Derivatives

Synthetic_Workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Bioactive Derivatives start (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate isocyanate Aryl Isocyanate (R-N=C=O) start->isocyanate  Reaction with  Isocyanate isothiocyanate Aryl Isothiocyanate (R-N=C=S) start->isothiocyanate  Reaction with  Isothiocyanate urea Substituted Urea Derivative isocyanate->urea  Forms Urea  Linkage thiourea Substituted Thiourea Derivative isothiocyanate->thiourea  Forms Thiourea  Linkage Signaling_Pathway_Inhibition cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression (Proliferation, Survival) tf->gene inhibitor Urea/Thiourea Derivative (Bioactive Compound) inhibitor->kinase2 Inhibition Logical_Relationship A (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate B Free Aniline (-NH2) A->B C Fmoc-Protected Amine (-NHFmoc) A->C D Reaction with Electrophiles (e.g., Isocyanates) B->D E Orthogonal Deprotection C->E F Substituted Urea/ Thiourea Moiety D->F G Further Functionalization E->G H Bioactive Compound F->H G->H

References

Application Notes and Protocols for Custom Peptide Synthesis Using (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of custom peptides with C-terminal anilides using (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate. This method offers a robust strategy for the production of peptidomimetics and specialized peptides for drug discovery and development. The inclusion of a C-terminal anilide can enhance peptide stability, receptor binding affinity, and pharmacokinetic properties.

Introduction to C-Terminal Peptide Anilide Synthesis

The synthesis of peptides with a C-terminal anilide modification is a key strategy in medicinal chemistry to improve the therapeutic potential of peptide-based drugs. The anilide moiety can mimic the native peptide bond, leading to enhanced resistance against enzymatic degradation by carboxypeptidases. Furthermore, the aromatic nature of the anilide can introduce favorable interactions with biological targets. The use of this compound as a precursor for a solid-phase synthesis linker provides an efficient route to these valuable compounds. This approach is based on the well-established principles of Fmoc solid-phase peptide synthesis (SPPS).

Core Principle

The synthesis strategy involves the initial immobilization of this compound onto a suitable solid support, typically an aminomethylated polystyrene resin. This creates a PAL (Peptide Amide Linker)-like handle. The Fmoc protecting group on the linker is then removed, and the first Fmoc-protected amino acid is coupled to the free amine. Subsequent peptide chain elongation proceeds via standard Fmoc-SPPS protocols. Finally, the peptide anilide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Experimental Protocols

Protocol 1: Preparation of (4-aminophenyl)carbamoyl-functionalized Resin

This protocol details the preparation of the solid support functionalized with the (4-aminophenyl)carbamate linker.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Activation of Carbamate: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF. Allow the activation to proceed for 20 minutes at room temperature.

  • Coupling to Resin: Add the activated carbamate solution to the swollen resin. Add DIPEA (4 eq.) and agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Fmoc Deprotection of the Linker: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group from the newly attached linker.

  • Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum. The resin is now ready for the coupling of the first amino acid.

Protocol 2: Solid-Phase Synthesis of a Model Peptide Anilide (e.g., Tyr-Gly-Gly-Phe-anilide)

This protocol outlines the synthesis of a tetrapeptide anilide using the prepared resin.

Materials:

  • (4-aminophenyl)carbamoyl-functionalized resin

  • Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF, DCM

  • Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • First Amino Acid Coupling:

    • Swell the functionalized resin in DMF.

    • Pre-activate Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin with DMF (5x).

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling and deprotection steps for Fmoc-Gly-OH (twice) and Fmoc-Tyr(tBu)-OH. Monitor the completion of each coupling reaction using a qualitative ninhydrin test.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group from the N-terminal tyrosine residue using 20% piperidine in DMF.

    • Wash the resin extensively with DMF (5x) and DCM (5x), and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptidyl resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of peptide anilides using this methodology.

Table 1: Resin Loading Efficiency

Resin TypeInitial Loading (mmol/g)Linker Loading Efficiency (%)Final Loading (mmol/g)
Aminomethyl Polystyrene1.0~85%~0.85

Table 2: Coupling and Cleavage Yields for a Model Pentapeptide Anilide

Synthesis StepReagentsReaction TimeTypical Yield/Purity
First Amino Acid CouplingFmoc-AA-OH, HBTU, DIPEA2 hours>95% completion
Subsequent CouplingsFmoc-AA-OH, HBTU, DIPEA1-2 hours>98% completion
Cleavage from ResinTFA/TIS/Water (95:2.5:2.5)2-3 hours~70-85% crude yield
Purity after RP-HPLCAcetonitrile/Water gradient with 0.1% TFA->95%

Mandatory Visualizations

Experimental Workflow

G cluster_0 Resin Functionalization cluster_1 Peptide Elongation (Fmoc-SPPS) cluster_2 Cleavage and Purification Resin_Swelling 1. Resin Swelling Linker_Coupling 2. Linker Coupling Resin_Swelling->Linker_Coupling Fmoc_Deprotection_Linker 3. Fmoc Deprotection Linker_Coupling->Fmoc_Deprotection_Linker Resin_Washing 4. Washing & Drying Fmoc_Deprotection_Linker->Resin_Washing First_AA_Coupling 5. First AA Coupling Resin_Washing->First_AA_Coupling Fmoc_Deprotection_AA 6. Fmoc Deprotection First_AA_Coupling->Fmoc_Deprotection_AA Next_AA_Coupling 7. Next AA Coupling Fmoc_Deprotection_AA->Next_AA_Coupling Next_AA_Coupling->Fmoc_Deprotection_AA Repeat Repeat Steps 6 & 7 Next_AA_Coupling->Repeat Final_Deprotection 8. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 9. Cleavage from Resin Final_Deprotection->Cleavage Precipitation 10. Precipitation Cleavage->Precipitation Purification 11. RP-HPLC Purification Precipitation->Purification Analysis 12. MS Analysis Purification->Analysis

Caption: Workflow for peptide anilide synthesis.

Application in Signal Transduction: Targeting a Kinase Pathway

Peptide anilides can be designed as inhibitors of protein-protein interactions or as modulators of enzyme activity, such as kinases, which are pivotal in signal transduction pathways.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Peptide_Anilide Peptide Anilide Inhibitor Peptide_Anilide->Kinase1

Caption: Inhibition of a kinase by a peptide anilide.

Applications in Drug Development

Peptides with C-terminal anilides are valuable tools in drug discovery for several reasons:

  • Enhanced Stability: The anilide bond is more resistant to cleavage by carboxypeptidases compared to a standard carboxylic acid C-terminus, leading to a longer in vivo half-life.

  • Improved Receptor Binding: The aromatic ring of the anilide can participate in pi-stacking or hydrophobic interactions within a receptor binding pocket, potentially increasing affinity and selectivity.

  • Peptidomimetic Design: C-terminal anilides are key components in the design of peptidomimetics, which aim to replicate the biological activity of a native peptide with improved drug-like properties.

  • Modulation of Signal Transduction: As illustrated above, these modified peptides can be engineered to inhibit or modulate intracellular signaling pathways, making them attractive candidates for the development of targeted therapies for diseases such as cancer and inflammatory disorders. Peptides can act as effector agents that regulate physiological processes by binding to cell-surface receptors and initiating signal transduction cascades.[2] The development of peptide-based drugs that can modulate these pathways is a significant area of research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is achieving selective mono-N-protection of p-phenylenediamine. Due to the presence of two reactive amino groups, a common side reaction is the formation of the di-protected byproduct, N,N'-(p-phenylene)bis((9H-fluoren-9-yl)methyl)carbamate. Optimizing reaction conditions to favor mono-substitution is critical for maximizing the yield of the desired product.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The synthesis is typically a nucleophilic substitution reaction involving:

  • p-Phenylenediamine: The substrate with two amino groups.

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): The Fmoc-protecting agent. Fmoc-OSu is often preferred as it can lead to cleaner reactions with fewer side products compared to the acid chloride.[1]

  • A base: To neutralize the HCl or succinimide byproduct. Common bases include sodium bicarbonate, sodium carbonate, or a non-nucleophilic organic base like triethylamine.

  • Solvent: A solvent system that can dissolve both the polar p-phenylenediamine and the nonpolar Fmoc-reagent is required. A mixture of dioxane and water or acetone and water is commonly used.

Q3: My reaction mixture is turning dark brown/purple. What is the cause and how can I prevent it?

A3: p-Phenylenediamine is susceptible to air oxidation, which can lead to the formation of colored impurities.[2][3] This oxidation can be accelerated by prolonged reaction times or exposure to air. To minimize this, it is recommended to:

  • Use high-purity, colorless p-phenylenediamine. If the starting material is discolored, consider purification by recrystallization.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Keep the reaction time to a minimum, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The starting material (p-phenylenediamine), the desired mono-Fmoc product, and the di-Fmoc byproduct will have different Rf values, allowing for clear visualization of the reaction's progress. The spots can be visualized under UV light.

Q5: What are the recommended storage conditions for this compound?

A5: The product should be stored in a cool, dark, and dry place, typically at 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and air.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Formation of di-Fmoc-protected byproduct.2. Incomplete reaction.3. Oxidation of p-phenylenediamine.4. Hydrolysis of Fmoc-Cl.1. Slowly add the Fmoc-reagent to a solution of excess p-phenylenediamine.2. Monitor the reaction by TLC and ensure the disappearance of the limiting reagent.3. Use high-purity starting materials and perform the reaction under an inert atmosphere.4. Use anhydrous solvents and add Fmoc-Cl to the reaction mixture promptly after dissolution.
Presence of a Major Side Product 1. Di-Fmoc-protected p-phenylenediamine is the most likely major byproduct.2. Unreacted p-phenylenediamine.1. Adjust the stoichiometry to use an excess of the diamine. Consider a protecting group strategy where one amine is temporarily protonated with an acid before the addition of the Fmoc-reagent.2. Ensure sufficient reaction time and appropriate temperature.
Product Discoloration (Yellow to Brown) 1. Oxidation of residual p-phenylenediamine.2. Degradation of the product during workup or purification.1. Purify the product thoroughly to remove all traces of the starting material.2. Avoid prolonged exposure to high temperatures or strong light during purification and handling.
Difficulty in Product Purification 1. Similar polarities of the mono- and di-Fmoc products.2. Presence of polar, colored impurities.1. Use column chromatography with a carefully selected solvent gradient to improve separation.2. Consider a pre-purification step, such as washing the crude product with a solvent that selectively dissolves the impurities.

Data Presentation: Optimizing Reaction Conditions

The following tables present illustrative data on how different reaction parameters can influence the yield and purity of this compound. Note: This data is representative and should be used as a guide for optimization.

Table 1: Effect of Solvent System on Product Yield and Purity

Solvent System (v/v) Reaction Time (h) Yield (%) Purity (by HPLC, %)
Dioxane:Water (1:1)47592
Acetone:Water (1:1)47290
Tetrahydrofuran (THF)66588
Dichloromethane (DCM)85585

Table 2: Effect of Base on Product Yield and Purity

Base Equivalents Yield (%) Purity (by HPLC, %)
Sodium Bicarbonate (NaHCO₃)2.07895
Sodium Carbonate (Na₂CO₃)2.07593
Triethylamine (Et₃N)2.27091
Pyridine2.26889

Table 3: Effect of Molar Ratio of Reactants on Product Distribution

Molar Ratio (p-Phenylenediamine:Fmoc-Cl) Mono-Fmoc Product Yield (%) Di-Fmoc Product Yield (%)
1:15530
2:17515
3:1855
5:188<2

Experimental Protocols

Representative Protocol for the Synthesis of this compound
  • Preparation: In a round-bottom flask, dissolve p-phenylenediamine (3 equivalents) in a 1:1 mixture of dioxane and water.

  • Addition of Base: Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.

  • Addition of Fmoc-Reagent: Slowly add a solution of Fmoc-Cl (1 equivalent) in dioxane to the reaction mixture at room temperature over 30 minutes with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., ethyl acetate/hexane 3:7).

  • Workup: Once the reaction is complete, add water to the reaction mixture and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol for Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve p-phenylenediamine in dioxane/water prep2 Add sodium bicarbonate prep1->prep2 react1 Slowly add Fmoc-Cl in dioxane prep2->react1 react2 Stir at room temperature for 4-6h react1->react2 react3 Monitor by TLC react2->react3 workup1 Add water and extract with ethyl acetate react3->workup1 Reaction complete workup2 Wash, dry, and concentrate organic phase workup1->workup2 purify1 Purify by column chromatography or recrystallization workup2->purify1 product Pure (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate purify1->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product q1 Is a significant amount of di-Fmoc product observed? start->q1 a1_yes Increase molar excess of p-phenylenediamine. Consider mono-protonation strategy. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the reaction mixture darkly colored? a1_no->q2 a2_yes Use purified p-phenylenediamine. Run reaction under inert atmosphere. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is the reaction incomplete (starting material remains)? a2_no->q3 a3_yes Increase reaction time and/or temperature. Ensure base is active. q3->a3_yes Yes a3_no Optimize purification protocol. q3->a3_no No

References

Technical Support Center: Fmoc-SPPS using (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in Fmoc-SPPS?

This compound serves as a linker molecule in Fmoc-SPPS. It is typically attached to a solid support resin, and the free amino group of the phenyl ring acts as the starting point for peptide chain elongation. The Fmoc group on the carbamate protects this amino group until it is ready for the first amino acid coupling.

Q2: What are the key advantages of using a carbamate-based linker in peptide synthesis?

Carbamate linkers can offer unique cleavage characteristics and may be employed to synthesize peptide amides or other C-terminally modified peptides, depending on the specific cleavage strategy. The aromatic nature of the (4-aminophenyl)carbamate linker can also influence the solvation properties of the resin-bound peptide.

Q3: Is the this compound linker stable to the standard Fmoc deprotection conditions?

While the Fmoc protecting group is designed to be removed by piperidine, the carbamate linkage to the phenyl ring is generally stable under these conditions. However, prolonged or repeated exposure to strong bases could potentially lead to linker degradation. Monitoring for unexpected cleavage products is recommended, especially for long or difficult sequences requiring extended deprotection times.

Q4: What cleavage cocktail is recommended for releasing a peptide synthesized on a resin functionalized with this linker?

A standard cleavage cocktail for Fmoc-SPPS, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, is typically effective. The exact composition may need to be optimized based on the peptide sequence, particularly the presence of sensitive amino acids. For instance, a common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

Troubleshooting Guide

This guide addresses common issues encountered during Fmoc-SPPS when using the this compound linker.

Problem 1: Incomplete First Amino Acid Coupling
  • Symptom: Positive Kaiser test (deep blue beads) after the first coupling step.

  • Potential Cause:

    • Steric Hindrance: The bulky Fmoc group on the linker and the incoming amino acid can sterically hinder the reaction.

    • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.

    • Suboptimal Activation: Insufficient activation of the incoming amino acid.

  • Troubleshooting Steps:

    • Ensure Proper Resin Swelling: Before coupling, swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Optimize Coupling Reagents: Use a more potent coupling reagent like HATU or HBTU.

    • Double Couple: Repeat the coupling step with a fresh solution of the activated amino acid.

    • Increase Reaction Time: Extend the coupling reaction time.

Problem 2: Low Yield of the Desired Peptide After Cleavage
  • Symptom: Analytical HPLC of the crude product shows a small peak for the target peptide and multiple other peaks.

  • Potential Cause:

    • Incomplete Deprotection or Coupling: Accumulation of deletion sequences due to incomplete Fmoc removal or coupling at each cycle.

    • Peptide Aggregation: The growing peptide chain can aggregate, making reactive sites inaccessible.

    • Linker Instability: Partial cleavage of the linker during synthesis under basic conditions.

    • Incomplete Final Cleavage: The cleavage cocktail may not be effective in completely releasing the peptide from the resin.

  • Troubleshooting Steps:

    • Monitor Each Step: Use the Kaiser test to confirm complete coupling at each step.

    • Address Aggregation: For hydrophobic sequences prone to aggregation, consider using chaotropic salts or switching to a solvent like N-methyl-2-pyrrolidone (NMP).[1]

    • Optimize Cleavage: Increase the cleavage time or use a stronger cleavage cocktail. A test cleavage on a small amount of resin can help determine the optimal conditions.

    • Analyze Byproducts: Use mass spectrometry to identify the nature of the impurities, which can provide clues about the source of the problem (e.g., deletion sequences, modified peptides).

Problem 3: Presence of Unexpected Side Products in Mass Spectrometry
  • Symptom: Mass spectrometry analysis reveals peaks that do not correspond to the target peptide or expected deletion sequences.

  • Potential Cause:

    • Oxidation of the Phenylenediamine Moiety: The 4-aminophenyl group is susceptible to oxidation, which can lead to colored byproducts and modified peptides. This can be exacerbated by exposure to air and light.

    • Side Reactions with Scavengers: Reactive species generated during cleavage can react with the peptide if not effectively scavenged.

    • Aspartimide Formation: For peptides containing aspartic acid, base-catalyzed cyclization to form an aspartimide can occur, leading to a mixture of byproducts.[2]

  • Troubleshooting Steps:

    • Use Scavengers: Always include scavengers like TIS in the cleavage cocktail to quench reactive carbocations.

    • Minimize Oxidation: Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light.

    • Optimize Aspartic Acid Coupling: When coupling an amino acid to an aspartic acid residue, use conditions that minimize the risk of aspartimide formation, such as using a protecting group on the aspartic acid side chain that is less prone to this side reaction.

Quantitative Data Summary

ParameterRecommended ConditionNotes
Fmoc Deprotection 20% piperidine in DMF2 x 10 min
Coupling (Standard) 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF1-2 hours
Coupling (Difficult) 4 eq. Fmoc-amino acid, 3.95 eq. HATU, 6 eq. DIPEA in DMF2-4 hours or double coupling
Final Cleavage 95% TFA, 2.5% TIS, 2.5% H2O2-3 hours

Key Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines

This test is used to qualitatively detect the presence of free primary amines on the resin, indicating either complete Fmoc deprotection or incomplete coupling.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Place a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Deep blue beads and solution: Presence of free primary amines (incomplete coupling or complete deprotection).

  • Yellow or colorless beads and solution: Absence of free primary amines (complete coupling).

Protocol 2: Test Cleavage

This protocol is used to assess the progress of the synthesis and to optimize the final cleavage conditions.

Materials:

  • Approximately 20 mg of dried peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add 200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2 hours with occasional agitation.

  • Filter the cleavage mixture away from the resin beads (e.g., using a small fritted syringe).

  • Precipitate the peptide by adding the filtrate to a larger tube containing 2 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.

  • Dissolve the crude peptide in a suitable solvent for analysis by HPLC and mass spectrometry.

Visualizations

Fmoc_SPPS_Workflow Start Start with Resin-Linker Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Last Amino Acid Kaiser_Test->Coupling Positive Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification End Pure Peptide Purification->End

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Troubleshooting_Logic Problem Synthesis Problem Identified (e.g., Low Yield, Impurities) Check_Coupling Incomplete Coupling? Problem->Check_Coupling Check_Deprotection Incomplete Deprotection? Problem->Check_Deprotection Check_Aggregation Peptide Aggregation? Problem->Check_Aggregation Check_Cleavage Cleavage Issue? Problem->Check_Cleavage Sol_Coupling Optimize Coupling: - Stronger Reagents - Double Couple - Increase Time Check_Coupling->Sol_Coupling Sol_Deprotection Optimize Deprotection: - Increase Time - Use DBU for difficult cases Check_Deprotection->Sol_Deprotection Sol_Aggregation Address Aggregation: - Use NMP solvent - Chaotropic salts Check_Aggregation->Sol_Aggregation Sol_Cleavage Optimize Cleavage: - Adjust Cocktail - Increase Time - Test Cleavage Check_Cleavage->Sol_Cleavage

Caption: Logical flowchart for troubleshooting common Fmoc-SPPS issues.

References

Common side reactions with (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to mitigate common side reactions encountered during its application, primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a bifunctional linker precursor in the synthesis of PROTACs.[1][2][3] The Fmoc-protected amine allows for controlled, sequential attachment to other components of the PROTAC, while the free aromatic amine serves as a reactive handle for further chemical modification.

Q2: What are the most common side reactions associated with this compound during PROTAC synthesis?

A2: The most frequent side reactions are related to the Fmoc deprotection step and the reactivity of the aromatic amine. These include incomplete Fmoc removal, side reactions during coupling of the free amine, and potential degradation of the carbamate linkage under harsh reaction conditions.

Q3: How can I monitor the progress of the Fmoc deprotection?

A3: The removal of the Fmoc group can be monitored by TLC or LC-MS. A more quantitative method involves UV-Vis spectrophotometry by detecting the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum.

Q4: Is the carbamate bond stable throughout the synthesis?

A4: The carbamate linkage is generally stable under the standard conditions of Fmoc deprotection (piperidine in DMF) and amide coupling. However, prolonged exposure to strong acids or bases should be avoided to prevent hydrolysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Prevention Strategies
Incomplete Fmoc Deprotection 1. Insufficient reaction time or temperature. 2. Degradation of the deprotection reagent (e.g., piperidine). 3. Steric hindrance around the Fmoc group.Modify Deprotection Conditions: - Extend the reaction time with 20% piperidine in DMF. - Use freshly prepared deprotection solution. - Consider using a stronger base system like DBU/piperidine in DMF for sterically hindered substrates.
Side Product Formation during Coupling 1. Acylation of both the intended amine and the carbamate nitrogen. 2. Oxidation of the aromatic amine. 3. Formation of ureas from reaction with isocyanates generated in situ.Optimize Coupling Protocol: - Use a milder coupling reagent. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the purity of starting materials and solvents.
Low Yield of Final Product 1. Aggregation of intermediates. 2. Poor solubility of the growing PROTAC molecule. 3. Degradation of the linker during subsequent synthetic steps.Improve Solubility and Stability: - Incorporate solubilizing groups (e.g., PEG chains) into the linker. - Use a less polar solvent for reactions if aggregation in polar solvents is suspected. - Carefully plan the synthetic route to avoid harsh conditions after the incorporation of the linker.
Unexpected Mass in Final Product (+222 Da) Formation of a dibenzofulvene (DBF) adduct with the free amine of another molecule.Ensure Complete Removal of DBF: - After Fmoc deprotection, perform thorough washes of the reaction mixture to remove the DBF-piperidine adduct. - Use a scavenger resin to trap excess DBF.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Dissolve the Fmoc-protected substrate in anhydrous N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Fmoc group.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Amide Coupling to the Free Aromatic Amine
  • Dissolve the deprotected linker (containing the free aromatic amine) and the carboxylic acid to be coupled in anhydrous DMF.

  • Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Linker Elongation A Fmoc-Protected Linker (this compound) B Fmoc Deprotection (20% Piperidine/DMF) A->B Step 1 C Deprotected Linker (Free Aromatic Amine) B->C Product D Amide Coupling (Carboxylic Acid, HATU, DIPEA) C->D Step 2 E Elongated Linker D->E Product

Caption: Workflow for the elongation of the PROTAC linker.

troubleshooting_logic Troubleshooting Logic for Incomplete Reactions Start Incomplete Reaction Observed (by TLC or LC-MS) IsFmocDeprotection Is it an Fmoc Deprotection Step? Start->IsFmocDeprotection IsCoupling Is it a Coupling Step? IsFmocDeprotection->IsCoupling No DeprotectionSolutions Increase Reaction Time Use Fresh Reagents Consider Stronger Base IsFmocDeprotection->DeprotectionSolutions Yes CouplingSolutions Check Coupling Reagent Activity Increase Equivalents Use a More Potent Activator IsCoupling->CouplingSolutions Yes End Re-evaluate and Optimize IsCoupling->End No DeprotectionSolutions->End CouplingSolutions->End

Caption: Decision tree for troubleshooting incomplete reactions.

References

Technical Support Center: Purification of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate and its reaction products. The focus is on identifying, minimizing, and eliminating common impurities to ensure high purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: Residual p-phenylenediamine or the Fmoc-protection reagent (e.g., Fmoc-Cl or Fmoc-OSu).

  • Di-substituted Byproduct: 1,4-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzene, where both amino groups of p-phenylenediamine have reacted with the Fmoc reagent.

  • Reagent-Derived Impurities: The reagent Fmoc-OSu can be a source of Fmoc-β-Ala-OH, which may be incorporated as an impurity.[1] Similarly, using Fmoc-Cl can lead to the formation of dipeptide impurities.[2]

  • Solvent-Derived Impurities: Acetic acid can be present if ethyl acetate is used during the workup or crystallization, potentially leading to the formation of acetylated byproducts or causing chain termination in subsequent peptide synthesis steps.[2]

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly used purification methods are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the scale of the reaction. Recrystallization is often effective for removing minor impurities if the crude product is already relatively clean and crystalline. Flash column chromatography is more suitable for separating complex mixtures or removing impurities with similar polarity to the desired product.

Q3: Which solvent systems are best for recrystallization?

A3: Selecting the right solvent system is critical to avoid the product "oiling out." A good starting point is a binary solvent system consisting of a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and an anti-solvent in which it is insoluble (like heptane, hexane, or petroleum ether).[3] For similar carbamate compounds, crystallization from cold heptanes has been reported to yield crystalline products.[4] An ethanol/water system has also been used for recrystallizing other Fmoc-amino acid derivatives.[5]

Q4: How can I effectively monitor the purification process?

A4: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of column chromatography and for assessing the purity of fractions.[6] For a more quantitative assessment of purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method.[6] It is crucial for detecting closely eluting impurities and accurately determining the purity percentage.[7]

Q5: My product appears as an oil during recrystallization attempts. What should I do?

A5: Oiling out is a common problem.[3] Here are a few troubleshooting steps:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.

  • Use a different solvent system: Experiment with different solvent/anti-solvent combinations.

  • Lower the initial concentration: Ensure the crude product is fully dissolved in the minimum amount of hot solvent before adding the anti-solvent. Supersaturation can sometimes lead to oiling.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystal formation.

  • Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a nucleation point.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Multiple spots on TLC after initial workup, including spots close to the product Rf. 1. Incomplete reaction. 2. Formation of multiple byproducts (e.g., di-substituted product).1. Optimize reaction conditions (time, temperature, stoichiometry). 2. Purify the crude product using flash column chromatography to separate the components.[8]
Product is a persistent oil or wax, and will not crystallize. 1. Presence of significant impurities disrupting the crystal lattice. 2. The compound may have a low melting point.1. Attempt purification by flash column chromatography to remove impurities.[4] 2. Try precipitating the product by dissolving it in a small amount of a good solvent (e.g., DCM) and adding it dropwise to a large volume of a vigorously stirred anti-solvent (e.g., cold heptane or petroleum ether).
HPLC analysis shows a single major peak, but the purity is below the desired specification (e.g., <98%). 1. Co-elution of an impurity with the main product peak. 2. Presence of non-UV active impurities.1. Optimize the HPLC method: adjust the gradient slope, change the organic modifier (e.g., from acetonitrile to methanol), or try a different stationary phase (e.g., C8 instead of C18).[7] 2. Use a high-resolution mass spectrometer to analyze the peak and identify any co-eluting species.[7] 3. Consider re-purification by a different method (e.g., recrystallization if chromatography was used first).
The purified product darkens or changes color over time. 1. Oxidation of the free amino group. p-Phenylenediamine derivatives can be sensitive to air and light.[9]1. Store the final product under an inert atmosphere (e.g., argon or nitrogen). 2. Keep the product in a dark place, sealed, and at a recommended storage temperature of 2-8°C.

Purification Parameters

Table 1: Recommended Solvent Systems for Purification
Purification Method Solvent System Typical Ratio / Gradient Notes
Flash Column Chromatography Ethyl Acetate / Petroleum Ether20-25% Ethyl AcetateEffective for separating non-polar impurities.[8]
Ethyl Acetate / Cyclohexane10-20% Ethyl AcetateA common system for purifying carbamate products.[4]
Recrystallization Ethyl Acetate / HeptaneTitrate until cloudyA standard system for inducing crystallization of moderately polar compounds.[3]
Dichloromethane / HeptaneTitrate until cloudyUseful if the product has good solubility in DCM.[3]
Ethanol / Water4:5Can be effective for some Fmoc-protected amino derivatives.[5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system (e.g., ethyl acetate/heptane) where the product is soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (anti-solvent, e.g., heptane) dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a few drops of the hot solvent to clarify.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

PurificationWorkflow crude Crude Reaction Product decision Assess Impurity Profile (TLC/HPLC) crude->decision column Flash Column Chromatography decision->column Complex Mixture recrystal Recrystallization decision->recrystal Mostly Pure analysis Purity Analysis (HPLC/NMR) column->analysis recrystal->analysis pure Pure Product (>98%) analysis->pure Purity OK repurify Further Purification Needed analysis->repurify Impure repurify->decision Re-evaluate

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Impurity Detected in Product by HPLC q1 Does the impurity have a similar retention time? start->q1 q3 Is the mass of the impurity known (LC-MS)? start->q3 a1_yes Optimize HPLC Method: - Decrease gradient slope - Change organic modifier - Try different column q1->a1_yes Yes q2 Is the product a non-crystalline oil? q1->q2 No a2_yes Purify via Flash Column Chromatography q2->a2_yes Yes a2_no Attempt Recrystallization with a different solvent system q2->a2_no No a3_yes Identify impurity source (e.g., di-substituted, starting material) and optimize reaction conditions q3->a3_yes Yes a3_no Isolate impurity for characterization (prep-HPLC) q3->a3_no No

Caption: Troubleshooting decision tree for purifying the final product.

References

Improving the efficiency of coupling reactions involving (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the efficiency of coupling reactions involving (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate.

Troubleshooting Guide

This guide addresses the most common issues encountered when using this compound, a molecule that presents a less nucleophilic aromatic amine for coupling.

Issue: Low or Incomplete Coupling Efficiency

Q1: My coupling reaction with this compound is slow or incomplete, as indicated by a positive Kaiser test. What is the primary cause?

A: The primary reason for poor coupling efficiency is the reduced nucleophilicity of the aromatic amine (aniline) in your molecule compared to the aliphatic amines typically found in standard peptide synthesis. This inherent property requires optimized conditions to drive the reaction to completion. For difficult couplings, more potent reagents and modified protocols are often necessary.[1][2]

Q2: Which coupling reagents are most effective for this type of sterically hindered or less reactive amine?

A: Standard carbodiimide reagents like DCC or DIC alone may be insufficient. For sterically demanding or electronically deactivated amines, high-activity uronium, aminium, or phosphonium salt-based reagents are strongly recommended.[3][4] Consider using one of the following:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generates highly reactive OAt-esters, making it one of the most efficient options available.[3][5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and highly effective reagent that rapidly activates the carboxylic acid, facilitating efficient peptide bond formation with minimal racemization.[3][6]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar in efficacy to HATU, often providing very high purity and coupling efficiency.[7]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that offers a good balance of reactivity and stability with a low propensity for racemization.[7]

For exceptionally difficult couplings, specialized reagents such as T3P (Propylphosphonic Anhydride) or BTC (Triphosgene) can be effective, though they may require more specific handling and solvent considerations.[2][8]

Q3: I'm using a potent coupling reagent but still observing incomplete reactions. What protocol modifications can I implement?

A: If a powerful reagent alone is not solving the issue, several protocol adjustments can be made to improve yields.

  • Increase Reagent Equivalents: Use a higher excess of both the Fmoc-amino acid and the coupling reagent relative to the free amine on the resin. An excess of 3-5 equivalents is often recommended for difficult couplings.[1][3][4]

  • Extend Reaction Time: Aromatic amines react more slowly. Increase the coupling time from the standard 1-2 hours to 2-4 hours, or even overnight. Monitor the reaction progress periodically with the Kaiser test if possible.[3][4]

  • Perform a Double Coupling: This is a highly effective strategy. After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of activated amino acid and reagents to couple a second time.[4][9][10]

  • Increase Reaction Temperature: For compatible automated synthesizers or manual setups, performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can significantly increase the reaction rate.[9]

  • Optimize Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for improving resin swelling and disrupting peptide aggregation, which can hinder reactive site accessibility.[11]

Q4: How can I effectively monitor the progress of my coupling reaction?

A: Real-time monitoring is crucial for troubleshooting.

  • Kaiser Test (Ninhydrin Test): This is the most common qualitative method. A sample of resin beads is tested for the presence of free primary amines.

    • Positive Result (Blue/Purple Beads): Indicates incomplete coupling.

    • Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete.[4][11]

  • Fmoc-Quantification: After the coupling step, proceed to the next Fmoc deprotection. The amount of the liberated dibenzofulvene-piperidine adduct, which has a distinct UV absorbance around 301 nm, can be quantified. A low absorbance compared to previous cycles indicates that the coupling was efficient, as fewer free amines were available for subsequent Fmoc protection.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the recommended concentrations and ratios for a standard HBTU-activated coupling?

A: A typical starting point for a difficult coupling using HBTU is summarized in the table below. These ratios are relative to the functional loading of the resin.

Reagent/ComponentEquivalents (eq)Molar Ratio (Relative to Resin)
Resin-bound Amine11.0
Fmoc-Amino Acid3 - 53.0 - 5.0
HBTU2.9 - 4.92.9 - 4.9
DIPEA (Base)6 - 106.0 - 10.0
Data synthesized from multiple sources.[3][13]

Q2: Can I use DIC/HOBt for coupling to this compound?

A: While DIC/HOBt is a cost-effective and widely used coupling method, it is generally less reactive than uronium or phosphonium-based reagents. It may require significantly longer reaction times or may not be sufficient to drive the coupling to completion for a less nucleophilic aromatic amine. If you choose to use it, be prepared to monitor the reaction closely and perform a double coupling if necessary.[7]

Q3: Are there any specific side reactions I should be aware of with this molecule?

A: The primary "side reaction" of concern is the non-reaction, leading to deletion sequences in your final product. Beyond that, general side reactions common to Fmoc-SPPS apply, such as:

  • Racemization: Minimized by using aminium/uronium or phosphonium reagents, which are designed to suppress this issue.[3]

  • Diketopiperazine formation: A risk at the dipeptide stage, especially if Proline is one of the first two residues.[5]

  • Aspartimide formation: Can occur in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[5]

There are no major side reactions specifically attributed to the (4-aminophenyl)carbamate moiety under standard coupling conditions, as the Fmoc group is stable.

Q4: Is capping unreacted amines a good strategy if my coupling remains incomplete?

A: Yes. If, after attempting the optimization strategies above, a small number of free amines remain (as indicated by a faint positive Kaiser test), capping is an excellent strategy. Treating the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA) in DMF will acetylate the unreacted amines. This prevents them from reacting in subsequent cycles, which stops the formation of deletion sequences and simplifies the final product purification.[3][4]

Experimental Protocols

Optimized Protocol for HBTU-Mediated Coupling

This protocol is designed to maximize the coupling efficiency for this compound or for coupling an amino acid to its free amine.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin with the free amine of the target molecule exposed) in high-purity, peptide-synthesis-grade DMF for 30-60 minutes.

    • If starting from an Fmoc-protected amine, perform deprotection by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Confirm the presence of the free amine with a positive Kaiser test.[3][13]

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vial, dissolve the Fmoc-protected amino acid (4 eq.) and HBTU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.[13]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours.

    • Perform a Kaiser test. If the test is positive, continue agitating and re-test after another 1-2 hours. If the test remains positive, proceed to step 4 (Double Coupling). If negative, proceed to step 5.[3]

  • Double Coupling (if required):

    • Drain the reaction solution from the vessel.

    • Wash the resin with DMF (3 times).

    • Repeat steps 2 and 3 with a fresh solution of activated amino acid.[4]

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

    • Optionally, wash with DCM (3 times) to prepare for the next deprotection cycle or for storage. The peptide chain is now ready for the next cycle.[3]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>95Low
HCTU Aminium/Uronium Salt15-45 minutes>95Very Low
PyBOP Phosphonium Salt30-120 minutes>95Low
DIC/HOBt Carbodiimide/Additive60-180+ minutes>90Low
Data synthesized from comparative studies on challenging peptide sequences. Actual results may vary.[7]

Visualizations

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_monitor Monitoring Resin Start with Resin-bound Free Amine Swell 1. Swell Resin in DMF (30-60 min) Resin->Swell Wash_Initial 2. Wash with DMF (5-7x) Swell->Wash_Initial Kaiser_Initial 3. Confirm Free Amine (Kaiser Test) Wash_Initial->Kaiser_Initial Activate 4. Pre-activate Fmoc-AA with HBTU/DIPEA (2-5 min) Kaiser_Initial->Activate Couple 5. Add to Resin Agitate (2+ hours) Activate->Couple Kaiser_Check 6. Kaiser Test Complete? Couple->Kaiser_Check Wash_Final 7. Wash Resin (DMF, DCM) Next_Cycle Next Cycle Wash_Final->Next_Cycle Proceed to next Fmoc Deprotection Kaiser_Check->Couple No (Positive) -> Double Couple Kaiser_Check->Wash_Final Yes (Negative)

Caption: Standard workflow for coupling to an aromatic amine using HBTU.

G Start Start: Positive Kaiser Test (Incomplete Coupling) CheckReagent Using Potent Reagent? (HATU, HBTU, etc.) Start->CheckReagent SwitchReagent Action 1: Switch to HATU/HCTU CheckReagent->SwitchReagent No CheckParams Reagents in sufficient excess? (3-5 eq) CheckReagent->CheckParams Yes SwitchReagent->CheckParams IncreaseEq Action 2: Increase Equivalents CheckParams->IncreaseEq No CheckTime Reaction time sufficient? (>2 hours) CheckParams->CheckTime Yes IncreaseEq->CheckTime DoubleCouple Action 4: Perform Double Coupling CheckTime->DoubleCouple No CheckTime->DoubleCouple Yes ExtendTime Action 3: Extend Coupling Time (2-4h or overnight) ExtendTime->DoubleCouple ConsiderTemp Action 5: Increase Temperature (e.g., 40-50°C) DoubleCouple->ConsiderTemp End Success: Negative Kaiser Test ConsiderTemp->End

Caption: Troubleshooting workflow for poor coupling efficiency.

References

Addressing solubility issues of peptide chains containing (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with peptide chains containing the aromatic, non-proteinogenic amino acid building block (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate.

FAQs & Troubleshooting Guide

Question 1: Why is my peptide containing this compound precipitating during or after synthesis?

Answer: Peptides incorporating this compound often exhibit poor solubility due to strong intermolecular aggregation. This is caused by a combination of factors:

  • π-π Stacking: The aromatic phenyl ring in the building block and the fluorenyl group of the Fmoc protecting group can stack on top of each other, much like magnets, causing peptide chains to clump together.

  • Hydrophobic Interactions: The non-polar nature of this building block promotes association between peptide chains to minimize contact with aqueous or polar solvents.

  • Hydrogen Bonding: Inter-chain hydrogen bonds can form a beta-sheet-like structure, further stabilizing the aggregated state and leading to precipitation.

These interactions are particularly problematic during solid-phase peptide synthesis (SPPS), leading to incomplete reactions, and after cleavage from the resin, making purification and handling extremely difficult.

Question 2: I'm observing poor coupling efficiency during SPPS. Could this be related to solubility?

Answer: Yes, absolutely. On-resin aggregation is a primary cause of poor coupling efficiency. When peptide chains aggregate on the solid support, the N-terminus of the growing chain can become sterically hindered or buried within the aggregate, making it inaccessible to the incoming activated amino acid. This results in deletion sequences, which are notoriously difficult to separate from the target peptide.

To mitigate this, consider using specialized synthesis protocols:

  • Incorporate Pseudoprolines: Inserting pseudoproline dipeptides at specific points in the peptide backbone can introduce a "kink," disrupting the formation of secondary structures that lead to aggregation.

  • Use Dmb-Protected Amino Acids: Incorporating a di-methoxybenzyl (Dmb) group on the backbone nitrogen of a preceding amino acid can prevent inter-chain hydrogen bonding.

  • Elevated Temperature: Performing couplings at a higher temperature (e.g., 60-90°C) can provide enough energy to break up aggregates and improve reaction kinetics.

// Node styles node_style_problem [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; node_style_cause [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; node_style_solution [fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge_style [color="#5F6368"];

// Nodes problem [label="Poor Coupling Efficiency\n(Deletion Sequences)", class="node_style_problem"]; cause [label="On-Resin Aggregation\n(Inaccessible N-terminus)", class="node_style_cause"]; solution1 [label="Incorporate\nPseudoprolines", class="node_style_solution"]; solution2 [label="Use Dmb-Protected\nAmino Acids", class="node_style_solution"]; solution3 [label="Elevated Temperature\nSynthesis", class="node_style_solution"];

// Edges problem -> cause [class="edge_style"]; cause -> {solution1, solution2, solution3} [class="edge_style"]; }

Caption: Troubleshooting workflow for poor coupling efficiency during SPPS.

Question 3: My cleaved peptide won't dissolve for HPLC purification. What solvent systems can I try?

Answer: Finding a suitable solvent for hydrophobic, aggregation-prone peptides requires a systematic approach. Start with common solvents and progressively move to stronger, more disruptive systems. The goal is to break the intermolecular forces holding the peptide chains together.

Recommended Solvent Systems for Hydrophobic Peptides
Solvent System Composition Mechanism of Action Notes
Standard HPLC Solvents Acetonitrile (ACN) / Water + 0.1% TFAStandard for many peptides.Often insufficient for highly aggregated peptides.
Organic Co-Solvents 20-50% Isopropanol (IPA) or Ethanol in Water + 0.1% TFAIncreases the hydrophobicity of the mobile phase.Can improve solubility but may affect peak shape.
Fluorinated Alcohols 10-30% Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) in WaterDisrupts secondary structures (beta-sheets) by forming new hydrogen bonds with the peptide backbone.Very effective but can be corrosive to some HPLC components.
Chaotropic Agents 4-6 M Guanidine HCl or Urea in bufferDenatures the peptide by disrupting hydrogen bonds and hydrophobic interactions.Not compatible with Reverse-Phase HPLC; requires desalting.
Aprotic Polar Solvents Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)Strong solubilizing agents.High viscosity and UV absorbance can complicate purification. Use as a stock solution and dilute into mobile phase if possible.

Experimental Protocols

Protocol 1: Test Dissolution for HPLC Analysis

This protocol outlines a stepwise approach to solubilizing a difficult peptide for purification.

  • Initial Attempt: Weigh 1 mg of lyophilized peptide and attempt to dissolve it in 1 mL of 50% Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA). Vortex for 2 minutes.

  • Sonication: If the peptide is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. Visually inspect for suspended particles.

  • Introduction of TFE: If solubility is still poor, add Trifluoroethanol (TFE) to the suspension to a final concentration of 20% (v/v). Vortex and sonicate again. TFE is excellent at disrupting the secondary structures that cause aggregation.

  • Use of DMSO/Formic Acid: For extremely difficult cases, dissolve the peptide in a minimal amount (e.g., 50-100 µL) of pure Dimethyl Sulfoxide (DMSO) or formic acid. Once dissolved, slowly dilute this stock solution with the initial mobile phase for injection. Caution: High concentrations of these solvents can affect peak shape and retention time.

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Caption: Stepwise workflow for solubilizing aggregation-prone peptides.

Preventing racemization during the activation of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization and addressing other stability issues during the chemical activation and modification of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate.

FAQs and Troubleshooting Guides

Q1: What is the most common "activation" reaction for this compound and what are the primary stability concerns?

In the context of this compound, "activation" typically refers to the acylation or alkylation of the free aniline (-NH₂) group. The primary stability concern during this process is not racemization of the Fmoc group itself, which is generally stable, but rather unwanted side reactions and ensuring the integrity of the Fmoc protecting group.

However, if the 4-aminophenyl moiety is a surrogate for a chiral amino acid or if the molecule is part of a larger chiral structure, then conditions that could promote racemization at an adjacent chiral center are a significant concern. The principles of preventing racemization during peptide coupling are highly relevant in such cases.

Q2: What is the general mechanism of racemization for N-Fmoc protected chiral molecules during activation?

For N-Fmoc protected chiral amino acids, racemization during carboxyl group activation proceeds primarily through the formation of a planar oxazolone intermediate.[1][2] This is most relevant if the (4-aminophenyl)carbamate is used as a linker to a chiral carboxylic acid. The acidic α-proton of the chiral center is susceptible to abstraction, particularly in the presence of a base, leading to a loss of stereochemical integrity.[3]

Q3: Which coupling reagents are recommended to minimize racemization when acylating the free amine of the title compound with a chiral acid?

The choice of coupling reagent is critical in suppressing racemization. Reagents are often used in combination with additives.[2][4]

Recommended Coupling Reagents and Additives:

Coupling ReagentAdditive(s)Key Considerations
DIC (Diisopropylcarbodiimide)HOBt, HOAt, OxymaDIC is a liquid, making it convenient for automated synthesis. The urea byproduct is soluble in many organic solvents.[5] Using additives is crucial to suppress racemization.[1][5]
DCC (Dicyclohexylcarbodiimide)HOBt, HOSuThe DCU byproduct is a precipitate, which can be advantageous for purification in solution-phase synthesis but problematic in solid-phase.[5]
HBTU, TBTUHOBtThese are efficient coupling reagents with low racemization, especially when HOBt is added.[4]
HATU, HCTUGenerally provide rapid coupling with low racemization.[2]
COMUTMP, DMPCan provide epimerization-free synthesis.[3]
DEPBTCan provide epimerization-free synthesis.[3]
Q4: How does the choice of base affect racemization during the activation/coupling step?

The base used during coupling can significantly influence the rate of racemization by abstracting the α-proton of the activated species.[2]

Base Selection Guidelines:

  • Weaker, Sterically Hindered Bases are Preferred: N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than stronger bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[2][3]

  • Minimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed. Often, one equivalent is sufficient when using amino acid salts.[2] For carbodiimide-mediated couplings without amino acid salts, a base may not be required, which helps to minimize racemization.[2][5]

Q5: What is the influence of temperature on racemization?

Elevated temperatures accelerate the rate of racemization.[2]

Recommendations for Temperature Control:

  • Perform coupling reactions at room temperature or below (e.g., 0 °C).

  • If using microwave-assisted synthesis, consider lowering the temperature and using shorter reaction times.

Q6: Are there alternative protecting group strategies to avoid racemization?

Yes, while Fmoc is widely used, alternative protecting groups have been developed to minimize racemization. One such example is the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group. DNPBS-protected amino acids have shown greatly decreased α-C racemization compared to their Fmoc-protected counterparts because they can be removed under nearly neutral conditions.[6]

Experimental Protocols

General Protocol for Low-Racemization Acylation of the Free Amine

This protocol outlines a general procedure for the acylation of the free amine on this compound with a chiral N-Fmoc-protected amino acid, minimizing the risk of racemization.

  • Reagent Preparation:

    • Dissolve the N-Fmoc-protected chiral amino acid (1.0 equiv.) and a racemization-suppressing additive such as HOBt or HOAt (1.0 equiv.) in an appropriate anhydrous solvent (e.g., DMF, NMP, or DCM).

    • In a separate vessel, dissolve this compound (1.0 equiv.) in the same anhydrous solvent.

  • Activation:

    • Cool the solution of the N-Fmoc-amino acid and additive to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., DIC, 1.0 equiv.) to the cooled solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Slowly add the solution of this compound to the pre-activated amino acid mixture.

    • If a base is required (e.g., if the amine is a salt), add a weak, sterically hindered base like NMM (1.0 equiv.) to the reaction mixture.

    • Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, filter off any solid byproducts (e.g., DCU if DCC was used).

    • Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Diagrams

Racemization_Mechanism Fmoc_AA Fmoc-Protected Chiral Amino Acid Activated_Ester Activated Ester/ Anhydride Fmoc_AA->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Intermediate (Achiral) Activated_Ester->Oxazolone Base (Proton Abstraction) Desired_Product Desired Chiral Product Activated_Ester->Desired_Product Nucleophilic Attack (Suppressed Racemization) Racemized_Product Racemized Product Oxazolone->Racemized_Product Nucleophilic Attack

Caption: Mechanism of racemization via oxazolone formation.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification AminoAcid Dissolve Fmoc-Amino Acid and Additive (e.g., HOBt) Preactivation Cool to 0°C and add Coupling Reagent (e.g., DIC) AminoAcid->Preactivation TargetMolecule Dissolve Target Molecule Coupling Add Target Molecule Solution and Base (e.g., NMM) if needed TargetMolecule->Coupling Preactivation->Coupling Stirring Stir at 0°C then RT Coupling->Stirring Quench Quench Reaction Stirring->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for low-racemization coupling.

References

Stability of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, an Fmoc-protected aniline derivative, exhibits a stability profile characteristic of the Fmoc protecting group. It is generally stable under acidic and neutral aqueous conditions at room temperature.[1] However, it is highly susceptible to cleavage under basic conditions, a characteristic extensively utilized in solid-phase peptide synthesis.[1][2] The carbamate linkage, in general, is known for its good chemical and proteolytic stability.[3][4]

Q2: How does pH affect the stability of the compound?

A2: The stability of this compound is highly dependent on pH. It is stable in acidic to neutral pH ranges but is readily cleaved in basic environments. The cleavage mechanism under basic conditions is a β-elimination reaction.[2]

Q3: What is the effect of temperature on the stability of this compound?

A3: While systematic studies on the thermal stability of this specific compound are not widely published, the Fmoc group can be thermally labile at elevated temperatures. For instance, thermal cleavage can occur at temperatures around 80°C. For long-term storage, it is recommended to keep the compound in a dark place, sealed in a dry environment at 2-8°C.

Q4: Which common laboratory reagents are incompatible with this compound?

A4: The primary incompatibility is with basic reagents. Secondary amines, such as piperidine and morpholine, are potent cleavage agents for the Fmoc group and will rapidly deprotect the aniline.[1][5] Strong bases like sodium hydroxide will also induce cleavage. While more stable towards tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), prolonged exposure, especially at elevated temperatures, can lead to deprotection.[2][6] It is also important to be aware of potential hydrogenolysis if catalytic reduction is performed.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected deprotection of the Fmoc group during a reaction. The reaction medium is too basic (e.g., presence of strong amines or high pH).Buffer the reaction to a neutral or slightly acidic pH if the reaction chemistry allows. If a base is required, consider using a weaker, sterically hindered base like 2,4,6-collidine in minimal necessary amounts.
The solvent contains basic impurities (e.g., dimethylamine in DMF).Use high-purity, amine-free solvents. If necessary, distill the solvent before use.
Elevated reaction temperature is causing thermal decomposition.Conduct the reaction at a lower temperature. If the reaction requires heat, perform a time-course study to determine the extent of decomposition.
Incomplete reaction at a functional group other than the protected amine. The Fmoc group is sterically hindering the reaction site.This is less likely for the 4-aminophenyl group but could be a factor in more complex substrates. Consider alternative protecting groups if steric hindrance is a confirmed issue.
Compound degradation during workup. Use of basic solutions (e.g., sodium bicarbonate wash) for an extended period.Minimize the contact time with basic aqueous solutions during extraction. Use dilute, weak bases and perform the wash quickly at low temperatures.
Difficulty in cleaving the Fmoc group when desired. Inefficient cleavage reagent or conditions.For complete and rapid deprotection, use a standard solution of 20% piperidine in DMF.[1] Ensure the reagent is fresh.

Data Summary

Table 1: Qualitative Stability of this compound under Various Conditions

Condition Stability Notes
Acidic (e.g., TFA, HCl) StableThe Fmoc group is known to be stable to strong acids.[1][2]
Neutral (e.g., water, PBS pH 7.4) Generally StableCarbamates are typically stable at neutral pH.[3]
Basic (e.g., Piperidine, NaOH) LabileRapid cleavage occurs, especially with secondary amines.[1]
Elevated Temperature (>80°C) Potentially LabileThermal cleavage of the Fmoc group has been reported.
Reducing Agents (e.g., H₂, Pd/C) Potentially LabileStability towards hydrogenolysis can be variable and should be tested for the specific substrate.[2]
Common Organic Solvents (DMF, DCM, THF) StableGenerally stable in the absence of basic impurities.

Table 2: Quantitative Data on Fmoc Group Cleavage

Reagent/Condition Half-life (t₁/₂) Notes
20% Piperidine in DMF~6 secondsThis is a standard condition for rapid and complete Fmoc deprotection in solid-phase peptide synthesis.[1]
5% Piperazine, 1% DBU, 1% Formic Acid in DMF-An alternative to piperidine for efficient deprotection.[1]

Note: The quantitative data is for the Fmoc group in the context of peptide synthesis and should be considered as a close approximation for this compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method to evaluate the stability of the target compound under various conditions (pH, temperature, and in the presence of specific reagents).

1. Materials:

  • This compound
  • Buffers of various pH values (e.g., pH 2, 4, 7.4, 9, 12)
  • Aqueous solutions of relevant reagents (e.g., 1 M HCl, 1 M NaOH, 20% piperidine in DMF)
  • Organic solvents (e.g., DMF, DCM, Acetonitrile)
  • HPLC system with a UV detector
  • Thermostatically controlled incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMF) at a known concentration (e.g., 1 mg/mL).
  • Incubation:
  • For pH stability: Add a small aliquot of the stock solution to a larger volume of each buffer solution to achieve a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
  • For temperature stability: Incubate aliquots of the stock solution (or the compound dissolved in a specific solvent/buffer) at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
  • For reagent stability: Add the reagent of interest to a solution of the compound and incubate under controlled conditions.
  • Time Points: Withdraw aliquots from each incubation mixture at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Sample Quenching (if necessary): If the degradation is rapid, quench the reaction by adding an acidic solution to neutralize the base and prevent further degradation before analysis.
  • Analysis: Analyze the samples by reverse-phase HPLC with UV detection. The Fmoc group has a strong UV absorbance, making it easy to monitor.
  • Data Analysis: Quantify the peak area of the intact compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. Plot the percentage of intact compound versus time to determine the degradation kinetics.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start Start: Define Stability Parameters (pH, Temp, Reagents) prep_stock Prepare Stock Solution of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate start->prep_stock incubate_ph Incubate in Buffers of Varying pH prep_stock->incubate_ph incubate_temp Incubate at Different Temperatures prep_stock->incubate_temp incubate_reagent Incubate with Specific Reagents prep_stock->incubate_reagent sampling Sample at Defined Time Points incubate_ph->sampling incubate_temp->sampling incubate_reagent->sampling hplc Analyze by HPLC-UV sampling->hplc data_analysis Quantify Peak Area and Determine Degradation Rate hplc->data_analysis report Generate Stability Report (Tables and Plots) data_analysis->report end End report->end

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Signaling_Pathway cluster_drug_dev Drug Development Context cluster_cell Cellular Environment cluster_response Biological Response compound (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate (Protected Precursor) deprotection Deprotection (e.g., in situ or final synthesis step) compound->deprotection active_drug Active Drug Candidate (e.g., a 4-aminophenyl carbamate derivative) deprotection->active_drug receptor Cell Surface Receptor active_drug->receptor downstream_kinase Downstream Kinase Cascade receptor->downstream_kinase Inhibition or Activation transcription_factor Transcription Factor downstream_kinase->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation Change) gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving a 4-aminophenyl carbamate derivative.

References

Minimizing incomplete coupling in solid-phase synthesis with (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase synthesis utilizing (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to incomplete coupling and other challenges encountered during solid-phase peptide synthesis (SPPS) with this specific aromatic linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in SPPS?

This compound is an Fmoc-protected aromatic linker. In SPPS, it is covalently attached to a solid support (resin). The Fmoc group is a temporary protecting group for the amine, which is removed to allow for the sequential coupling of amino acids to build a peptide chain. The 4-aminophenyl portion of the molecule acts as a rigid spacer between the growing peptide and the resin.

Q2: What are the potential advantages of using an aromatic linker like this?

Aromatic linkers can offer enhanced stability under certain chemical conditions compared to more flexible aliphatic linkers. The rigidity of the phenyl group can influence the conformation of the growing peptide chain, which in some cases may be beneficial for synthesis.

Q3: Can the aromatic nature of the this compound linker contribute to incomplete coupling?

Yes, the aromatic and hydrophobic nature of the linker can potentially contribute to incomplete coupling. Aromatic interactions can promote peptide aggregation, where peptide chains interact with each other, hindering the accessibility of the N-terminal amine for the incoming activated amino acid.[1] This is particularly relevant for hydrophobic or aggregation-prone peptide sequences.

Q4: How can I detect incomplete coupling when using this linker?

The most common method for detecting incomplete coupling is the qualitative Kaiser test (also known as the ninhydrin test).[2] This test detects the presence of free primary amines on the resin. A positive result (blue or purple color) after a coupling step indicates that there are unreacted amino groups, signifying an incomplete reaction. For a more precise assessment, a quantitative Kaiser test can be performed.[3]

Q5: What immediate actions should I take if I detect incomplete coupling?

If you detect incomplete coupling via a positive Kaiser test, the most straightforward first step is to perform a "double coupling". This involves repeating the coupling step with fresh reagents to try and drive the reaction to completion.[4] If the Kaiser test is still positive after a second coupling, you should "cap" the unreacted amines to prevent the formation of deletion sequences.[4]

Troubleshooting Guide: Minimizing Incomplete Coupling

Incomplete coupling is a common challenge in SPPS that can lead to the formation of deletion sequences and difficult purification. The following guide provides a systematic approach to troubleshooting and minimizing incomplete coupling when using the this compound linker.

Initial Assessment: The Kaiser Test

A positive Kaiser test (blue/purple beads) after the coupling step is the primary indicator of incomplete coupling.

References

Removal of byproducts from (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and purify reaction mixtures containing (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, a key reagent often used as a linker in solid-phase synthesis or for the introduction of a selectively protected aromatic diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in reactions involving this compound?

The primary impurities arise from three sources: the Fmoc protection/deprotection cycle, side reactions of the starting materials, and reactions involving the p-phenylenediamine core.

  • Di-Fmoc Protected Byproduct: The most common impurity is the di-Fmoc protected p-phenylenediamine, N,N'-(p-phenylene)bis((9H-fluoren-9-yl)methoxycarbonyl)amine. This occurs when both amino groups of the p-phenylenediamine starting material react with the Fmoc-donating reagent.

  • Unreacted p-Phenylenediamine: Incomplete reaction will leave residual, unprotected p-phenylenediamine in the reaction mixture.

  • Dibenzofulvene (DBF) Adducts: During subsequent Fmoc deprotection steps using piperidine, the cleaved Fmoc group forms dibenzofulvene (DBF). DBF can then react with piperidine to form a stable adduct, or potentially with the free amino group of your product or starting material.[1]

  • Oxidation Byproducts: The p-phenylenediamine core is susceptible to oxidation, which can lead to the formation of colored impurities, such as benzoquinone diimine derivatives.[2][3] This is often observed as a darkening of the reaction mixture or purified product over time.[3]

Q2: My reaction mixture has turned dark brown/purple. What is the cause and how can I prevent it?

A dark coloration is typically indicative of the oxidation of the p-phenylenediamine moiety.[3]

  • Cause: Exposure to air (oxygen) and light can promote the oxidation of the free amino group. The presence of trace metals can also catalyze this process.

  • Prevention:

    • Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents to minimize dissolved oxygen.

    • Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

    • Store the purified product under an inert atmosphere and in the dark, preferably at a low temperature (2-8°C).

Q3: I am seeing a significant amount of the di-Fmoc protected byproduct. How can I minimize its formation?

The formation of the di-Fmoc byproduct is a common challenge due to the similar reactivity of the two amino groups on p-phenylenediamine.

  • Control Stoichiometry: Use a molar excess of p-phenylenediamine relative to the Fmoc-donating reagent (e.g., Fmoc-Cl or Fmoc-OSu). A 2 to 5-fold excess of the diamine is a good starting point.

  • Slow Addition: Add the Fmoc-donating reagent slowly to a solution of p-phenylenediamine. This maintains a high concentration of the diamine, favoring the mono-substitution product.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C) to moderate the reaction rate and improve selectivity.

Troubleshooting Guides

Problem 1: Identification of Byproducts by HPLC

Symptoms: Your HPLC chromatogram shows multiple peaks in addition to your desired product.

Troubleshooting Workflow:

start Crude Reaction Mixture hplc Analyze by RP-HPLC start->hplc peaks Multiple Peaks Observed hplc->peaks id_peaks Identify Peaks by LC-MS peaks->id_peaks product Desired Product Peak (Expected Mass) id_peaks->product di_fmoc Di-Fmoc Byproduct (+222 Da) id_peaks->di_fmoc start_mat Unreacted PPD (-222 Da) id_peaks->start_mat oxidized Oxidized Impurities (Variable Mass) id_peaks->oxidized

Caption: Workflow for byproduct identification.

Procedure:

  • HPLC Analysis: Analyze a small sample of your crude reaction mixture using reverse-phase HPLC (RP-HPLC). A typical starting condition is a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[4]

  • LC-MS Identification: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of each peak.

    • The desired product , this compound, has a molecular weight of approximately 346.4 g/mol .

    • The di-Fmoc byproduct will have a mass corresponding to the desired product plus an additional Fmoc group (approximately 568.6 g/mol ).

    • Unreacted p-phenylenediamine will have a mass of approximately 108.1 g/mol .

    • Oxidized byproducts may present as a series of smaller, often colored, impurities with varying masses.

Problem 2: Removal of Di-Fmoc Byproduct and Unreacted Starting Material

Symptoms: Significant amounts of di-Fmoc byproduct and/or unreacted p-phenylenediamine are present in your crude product.

Purification Strategy:

These impurities can typically be separated from the desired mono-Fmoc product by flash column chromatography or preparative HPLC.

Quantitative Data on Purification Strategies

Purification MethodStationary PhaseMobile Phase / EluentSeparation PrincipleExpected Purity
Flash Column Chromatography Silica GelHexane/Ethyl Acetate GradientThe less polar di-Fmoc byproduct elutes first, followed by the desired product. The more polar unreacted diamine remains on the column or elutes with a higher polarity solvent.>95%
Preparative RP-HPLC C18 SilicaWater/Acetonitrile Gradient with 0.1% TFAThe more hydrophobic di-Fmoc byproduct has a longer retention time than the mono-Fmoc product. The unreacted diamine will elute very early in the gradient.[5]>98%

Experimental Protocol: Flash Column Chromatography

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the initial eluent.

  • Column Packing: Pack a silica gel column with a low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Loading: Load the sample onto the column.

  • Elution:

    • Begin elution with the low-polarity solvent to elute the di-Fmoc byproduct.

    • Gradually increase the polarity of the eluent (e.g., to 70:30 Hexane/Ethyl Acetate) to elute the desired mono-Fmoc product.

    • The unreacted p-phenylenediamine will remain on the column and can be washed off with a highly polar solvent (e.g., 100% Ethyl Acetate or a methanol/DCM mixture).

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify and combine the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

Purification Workflow Diagram

start Crude Product dissolve Dissolve in Minimum Solvent start->dissolve load Load onto Silica Column dissolve->load elute1 Elute with Low Polarity Solvent (e.g., Hexane/EtOAc 9:1) load->elute1 collect1 Collect Di-Fmoc Byproduct elute1->collect1 elute2 Increase Polarity (e.g., Hexane/EtOAc 7:3) elute1->elute2 collect2 Collect Desired Product elute2->collect2 elute3 Elute with High Polarity Solvent (e.g., 100% EtOAc) elute2->elute3 analyze Analyze Fractions (TLC/HPLC) collect2->analyze collect3 Wash out Unreacted PPD elute3->collect3 combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Flash chromatography purification workflow.

Problem 3: Incomplete Fmoc Deprotection in Subsequent Reactions

Symptoms: When using the purified this compound in a subsequent reaction (e.g., solid-phase synthesis), you observe incomplete removal of the Fmoc group.

Troubleshooting:

Incomplete Fmoc deprotection is a common issue in solid-phase peptide synthesis.[6][7][8]

  • Extend Deprotection Time: Increase the piperidine treatment time or perform a second deprotection step.[6]

  • Increase Temperature: Gently heating the reaction vessel during deprotection can improve efficiency, but should be done with caution to avoid side reactions.

  • Use a Stronger Base: In difficult cases, a stronger base cocktail, such as 2% DBU/2% piperidine in DMF, can be used. However, this may increase the risk of side reactions.

  • Monitor Deprotection: Use a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine after deprotection.[6] A positive result (blue color) indicates successful Fmoc removal.[6]

Fmoc Deprotection and Monitoring Logic

decision decision start Fmoc-Protected Substrate deprotect Treat with 20% Piperidine in DMF start->deprotect kaiser_test Perform Kaiser Test deprotect->kaiser_test is_blue Color is Blue? kaiser_test->is_blue success Deprotection Successful Proceed to Next Step is_blue->success Yes failure Incomplete Deprotection is_blue->failure No troubleshoot Troubleshoot: - Extend Time - Repeat Deprotection - Use Stronger Base failure->troubleshoot troubleshoot->deprotect

Caption: Logic for Fmoc deprotection and troubleshooting.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Characterization of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the comprehensive characterization of pharmaceutical compounds is paramount to ensuring quality, safety, and efficacy. This guide provides a comparative overview of key analytical methods for the characterization of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, a molecule featuring the common 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

While specific validated performance data for this compound is not extensively available in the public domain, this guide leverages data from validated methods for structurally similar Fmoc-protected amines and other carbamate compounds to provide a reliable comparison.

Data Presentation

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and the analytical goal, such as quantification or structural elucidation. The following tables summarize the typical performance characteristics for the analysis of Fmoc-protected amines and carbamates using various instrumental techniques.

Table 1: Performance Characteristics of HPLC-UV for Fmoc-Amine Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.995Aromatic Amines
Limit of Detection (LOD)0.02 - 0.2 mg/LAromatic Amines[1]
Limit of Quantification (LOQ)1 pmol - 10 pmolAmino Acid FMOC Derivatives[2]
Accuracy (Recovery)90% - 110%Fmoc-amino acids
Precision (%RSD)< 6.1%Fmoc-amino acids[3]

Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.996Carbamate Pesticides
Limit of Detection (LOD)0.2 - 2.0 µg/kgCarbamate Pesticides[4]
Limit of Quantification (LOQ)0.5 - 5.0 µg/kgCarbamate Pesticides[4]
Accuracy (Recovery)88.1% - 118.4%Carbamate Pesticides[4]
Precision (%RSD)< 10%Carbamate Pesticides[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification and purity assessment of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC System Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (Solvent A) and water with 0.1% trifluoroacetic acid (TFA) (Solvent B). The gradient can be programmed from 30% A to 90% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm or 265 nm, characteristic for the Fmoc group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and identification of the target compound and its potential metabolites or degradation products.

  • Sample Preparation:

    • Sample preparation is similar to HPLC-UV, but lower concentrations are typically used due to the higher sensitivity of the instrument. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

  • LC-MS/MS System Conditions:

    • Column: A C18 or similar reversed-phase column with smaller dimensions (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is often used.

    • Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like formic acid or ammonium formate to enhance ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for carbamates.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of the target molecule. Both ¹H and ¹³C NMR should be performed.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • NMR System Conditions:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum. Key signals would be expected for the aromatic protons of the fluorenyl and phenyl groups, the methylene protons of the Fmoc group, and the amine proton.

    • ¹³C NMR: Acquire a standard carbon spectrum. Characteristic signals would include those for the carbonyl carbon of the carbamate, the aromatic carbons, and the methylene carbon of the Fmoc group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule, confirming its chemical structure.

  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • FTIR System Conditions:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Characteristic Peaks: Expect to observe characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.

Mandatory Visualization

analytical_workflow cluster_planning Planning & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation define_objectives Define Analytical Objectives sample_prep Sample Preparation define_objectives->sample_prep hplc HPLC-UV sample_prep->hplc lcms LC-MS/MS sample_prep->lcms nmr NMR sample_prep->nmr ftir FTIR sample_prep->ftir data_acquisition Data Acquisition hplc->data_acquisition lcms->data_acquisition nmr->data_acquisition ftir->data_acquisition data_processing Data Processing data_acquisition->data_processing interpretation Interpretation & Reporting data_processing->interpretation

Caption: General workflow for the analytical characterization of a pharmaceutical compound.

analytical_goals cluster_goals Analytical Goals cluster_methods Analytical Methods identification Identification lcms LC-MS/MS identification->lcms nmr NMR identification->nmr ftir FTIR identification->ftir quantification Quantification hplc HPLC-UV quantification->hplc quantification->lcms quantification->nmr purity Purity Assessment purity->hplc structure Structural Elucidation structure->lcms structure->nmr structure->ftir

Caption: Relationship between analytical goals and suitable analytical methods.

References

A Comparative Guide to Peptide Synthesis and Analysis: The (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate Linker versus a Standard Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker in solid-phase peptide synthesis (SPPS) is a critical determinant of peptide purity, yield, and the overall success of the synthesis. This guide provides an objective comparison of the performance of the less-documented (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate linker with the widely-used Rink Amide linker. The information presented is supported by established principles of peptide chemistry and extrapolated data from structurally similar linkers.

The this compound linker, hereafter referred to as the Fmoc-APC linker, presents a unique carbamate linkage to an aromatic amine. While not as extensively characterized in the literature as mainstays like the Rink Amide linker, its structure suggests distinct cleavage characteristics that may offer advantages in specific synthetic contexts. This guide will delve into the expected performance of the Fmoc-APC linker and provide detailed experimental protocols for its use and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Comparative Performance of Peptide Synthesis Linkers

The selection of a linker in SPPS dictates the C-terminal functionality of the cleaved peptide and the conditions required for its release from the solid support. The Rink Amide linker is a popular choice for the synthesis of peptide amides due to its acid lability, allowing for cleavage under standard trifluoroacetic acid (TFA) conditions.[1] The Fmoc-APC linker, with its carbamate bond to an electron-rich aniline moiety, is hypothesized to be susceptible to cleavage under different, potentially milder, oxidative conditions.[2]

FeatureThis compound (Fmoc-APC) LinkerRink Amide Linker
Linkage Type CarbamateAmide
Cleavage Condition Oxidative (e.g., DDQ, CAN, NaIO4)[2]Acidic (e.g., 95% TFA)[1]
Expected Peptide C-terminus AmideAmide
Potential Advantages Orthogonal cleavage conditions to standard acid-labile side-chain protecting groups. May preserve acid-sensitive modifications.Well-established protocols and predictable performance. Cleavage and side-chain deprotection can be performed in a single step.
Potential Disadvantages Requires an additional oxidative cleavage step. Potential for side reactions with oxidation-sensitive residues (e.g., Met, Cys, Trp).Harsh acidic conditions may not be suitable for all modified peptides.
Expected Crude Purity Moderate to High (Sequence-dependent)High (Sequence-dependent)
Expected Overall Yield Moderate (Dependent on cleavage efficiency)High

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) using Fmoc-APC Linker

This protocol outlines the manual synthesis of a model peptide on a solid support functionalized with the Fmoc-APC linker.

A. Resin Preparation and Swelling:

  • Place 100 mg of aminomethyl-functionalized polystyrene resin in a reaction vessel.

  • Add 2 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

B. Linker Coupling:

  • Dissolve 3 equivalents of this compound, 3 equivalents of a suitable coupling agent (e.g., HBTU), and 6 equivalents of N,N-Diisopropylethylamine (DIPEA) in 1.5 mL of DMF.

  • Pre-activate the mixture by allowing it to stand for 2 minutes.

  • Add the activated linker solution to the swollen resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amines).

C. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 2 mL).

D. Amino Acid Coupling:

  • Dissolve 3 equivalents of the desired Fmoc-protected amino acid, 3 equivalents of HBTU, and 6 equivalents of DIPEA in 1.5 mL of DMF.

  • Pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Perform a Kaiser test to confirm complete coupling.

E. Peptide Chain Elongation:

  • Repeat steps C and D for each subsequent amino acid in the peptide sequence.

F. Peptide Cleavage (Oxidative):

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent such as a mixture of DCM and water.

  • Add the cleavage cocktail to the resin and agitate for 30 minutes at room temperature.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the peptide pellet under vacuum.

II. HPLC and Mass Spectrometry Analysis

A. Sample Preparation:

  • Dissolve a small amount of the crude, dried peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

B. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (FA) in water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm and 280 nm.

C. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

  • Scan Range: m/z 100 - 2000.

  • Data Analysis: The acquired mass spectra are analyzed to confirm the molecular weight of the target peptide and to identify any impurities.

Visualizing the Workflow

Peptide_Synthesis_and_Analysis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Swelling Linker Linker Coupling (Fmoc-APC) Resin->Linker Deprotection1 Fmoc Deprotection Linker->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Elongation Peptide Elongation (Repeat Deprotection & Coupling) Coupling->Elongation Cleavage Oxidative Cleavage (DDQ) Elongation->Cleavage Purification Peptide Precipitation & Purification Cleavage->Purification Analysis HPLC-MS Analysis Purification->Analysis

Caption: Workflow for peptide synthesis using the Fmoc-APC linker.

Signaling Pathway of Fmoc Deprotection

Fmoc_Deprotection_Pathway Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Base Attack Piperidine Piperidine (20% in DMF) Piperidine->Intermediate Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide Elimination Byproducts Dibenzofulvene-Piperidine Adduct Intermediate->Byproducts

Caption: Mechanism of Fmoc group removal by piperidine.

Conclusion

The this compound linker offers a potentially valuable alternative to standard linkers in SPPS, particularly when orthogonal cleavage strategies are required. Its proposed susceptibility to oxidative cleavage allows for the release of peptides under non-acidic conditions, which can be advantageous for the synthesis of molecules with acid-sensitive functionalities. However, the potential for side reactions with oxidation-prone amino acids necessitates careful sequence consideration and optimization of cleavage conditions. In contrast, the Rink Amide linker remains a robust and reliable choice for the routine synthesis of peptide amides, with a wealth of established protocols and predictable outcomes. The choice between these linkers will ultimately depend on the specific requirements of the target peptide and the overall synthetic strategy. Further experimental validation is needed to fully elucidate the performance characteristics of the Fmoc-APC linker and to establish its place in the peptide chemist's toolkit.

References

Comparative analysis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate with other linkers in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate field of Solid-Phase Peptide Synthesis (SPPS), the selection of a linker molecule is a pivotal decision that dictates the C-terminal functionality of the final peptide and governs the conditions required for its cleavage from the solid support. This guide provides a detailed comparative analysis of the (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate linker against other prevalently used linkers in SPPS, namely the Wang, Rink Amide, and 2-Chlorotrityl chloride linkers. By presenting objective performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the optimal linker for their synthetic strategy.

An Overview of Linker Functionality in SPPS

Linkers are the chemical anchors that tether the nascent peptide chain to the insoluble resin bead. A linker's primary role is to provide a stable covalent bond throughout the iterative cycles of amino acid coupling and deprotection, yet be susceptible to cleavage under specific conditions to release the final peptide product. The chemical nature of the linker determines whether the cleaved peptide will possess a C-terminal carboxylic acid or a C-terminal amide, a critical consideration for the biological activity of many peptides.

Focus: The this compound Linker

The this compound linker is a specialized linker designed for the synthesis of C-terminal peptide amides. Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group. This intrinsic feature suggests that cleavage of the peptide from a resin functionalized with this linker would likely proceed under basic conditions, offering an alternative to the more common acid-cleavable linkers.

Comparative Performance of SPPS Linkers

The efficacy of a linker is measured by its stability during synthesis and the efficiency of cleavage. The following table provides a quantitative comparison of the this compound linker with standard SPPS linkers.

LinkerC-Terminal FunctionalityCleavage ConditionsTypical Cleavage CocktailCleavage EfficiencyAcid/Base Lability
This compound AmideBasic20% Piperidine in DMFGoodBase-labile
Wang Linker Carboxylic AcidStrongly Acidic95% TFA, 2.5% TIS, 2.5% H₂O[1][2]>90%Acid-labile[3]
Rink Amide Linker AmideStrongly Acidic95% TFA, 2.5% TIS, 2.5% H₂O[4]>95%[5]Acid-labile[5]
2-Chlorotrityl chloride Linker Carboxylic AcidVery Mildly Acidic1-5% TFA in DCM or Acetic Acid/TFE/DCM[6]>98%Highly Acid-labile[6]

Table 1: Comparative Analysis of SPPS Linkers. This table summarizes the key characteristics and performance metrics of the selected linkers, providing a clear basis for selection based on the desired synthetic outcome.

Detailed Experimental Protocols

Reproducibility in SPPS is highly dependent on standardized protocols. The following sections detail the methodologies for the crucial steps of amino acid attachment and peptide cleavage.

Protocol 1: Attachment of the First Amino Acid to the Resin

Objective: To covalently bond the first Fmoc-protected amino acid to the resin-bound linker.

Materials:

  • Appropriate resin (e.g., Wang, Rink Amide, or a resin functionalized for the carbamate linker)

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling agents: HBTU (3-5 equivalents), HOBt (3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]

  • Drain the DMF from the swollen resin.

  • In a separate container, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.

  • Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove any unreacted reagents.

  • A small sample of the resin can be taken to perform a Kaiser test to confirm the successful coupling.

Protocol 2: Cleavage of the Peptide from the Resin

Objective: To release the fully synthesized peptide from the solid support while simultaneously removing side-chain protecting groups.

Materials:

  • Peptide-bound resin (dried)

  • Cleavage cocktail (specific to the linker, see Table 1)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Centrifuge and lyophilizer

Procedure:

  • Wash the dried peptide-resin with DCM to swell it.

  • Add the appropriate cleavage cocktail to the resin (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for Rink Amide and Wang linkers).[4]

  • Incubate the slurry at room temperature with occasional shaking for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • The peptide is then ready for purification, typically by reverse-phase HPLC.

Visualizing SPPS Concepts

Diagrams can aid in understanding the complex workflows and decision-making processes in SPPS.

spss_workflow Resin Resin Support Linker Linker Attachment Resin->Linker AA1 First Amino Acid Coupling Linker->AA1 Deprotection1 Fmoc Deprotection AA1->Deprotection1 AA2 Second Amino Acid Coupling Deprotection1->AA2 Cycle Repeat Deprotection & Coupling AA2->Cycle Cleavage Cleavage from Resin & Deprotection Cycle->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis.

linker_choice_pathway start Desired C-Terminus acid Carboxylic Acid start->acid amide Amide start->amide wang Wang Linker acid->wang trityl 2-Cl-Trt Linker acid->trityl rink Rink Amide Linker amide->rink carbamate (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate amide->carbamate

Caption: Decision pathway for linker selection in SPPS.

Conclusion

The choice of linker is a foundational element in the strategy of SPPS. The this compound linker offers a specialized option for the synthesis of C-terminal peptide amides with the potential for base-mediated cleavage, which can be advantageous for peptides sensitive to strong acids. In contrast, the Wang and 2-Chlorotrityl chloride linkers are the industry standards for producing C-terminal carboxylic acids, with the latter offering exceptionally mild cleavage conditions suitable for protected fragment synthesis. The Rink Amide linker remains a robust and popular choice for the acid-labile synthesis of peptide amides.[5][8] Ultimately, the optimal linker selection is contingent upon the specific chemical properties of the target peptide and the desired C-terminal functionality. This guide provides the necessary comparative data and protocols to empower researchers to make an informed choice, thereby enhancing the efficiency and success of their peptide synthesis endeavors.

References

Assessing the Purity of Synthesized (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, a key intermediate in various drug discovery and development programs, requires rigorous purity assessment to ensure the reliability and reproducibility of subsequent research. This guide provides a comparative overview of the analytical techniques used to determine the purity of the synthesized product, alongside a comparison with alternative amino-protecting groups.

Introduction to Amine Protecting Groups

In multi-step organic synthesis, particularly in peptide and medicinal chemistry, the protection of amine functionalities is crucial to prevent unwanted side reactions. The choice of protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. This guide focuses on the widely used (9H-Fluoren-9-yl)methoxycarbonyl (Fmoc) group for the protection of p-phenylenediamine and compares its analytical profile with two common alternatives: the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.

Synthesis of Protected (4-aminophenyl)carbamates

The synthesis of this compound and its Boc and Cbz analogs typically involves the selective mono-acylation of p-phenylenediamine. The challenge lies in minimizing the formation of the di-acylated byproduct.

General Synthesis Protocol for this compound:

A solution of p-phenylenediamine (1 equivalent) in a suitable solvent such as 1,4-dioxane or tetrahydrofuran (THF) is cooled in an ice bath. A solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (0.95 equivalents) in the same solvent is added dropwise over a period of 1-2 hours with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired mono-protected product.

Comparative Analysis of Purity

The purity of the synthesized carbamates is assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) provides quantitative information about the presence of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and molecular weight of the desired product.

Table 1: Comparative Analytical Data for Protected (4-aminophenyl)carbamates

ParameterThis compoundtert-Butyl (4-aminophenyl)carbamateBenzyl (4-aminophenyl)carbamate
Purity (by HPLC) >97%>97%>97%
Molecular Formula C₂₁H₁₈N₂O₂C₁₁H₁₆N₂O₂C₁₄H₁₄N₂O₂
Molecular Weight 330.38 g/mol 208.26 g/mol [1]242.27 g/mol
¹H NMR (CDCl₃, 400 MHz) Predictedδ 7.13 (d, J = 8Hz, 2H), 6.64 (d, J = 8Hz, 2H), 6.30 (bs, 1H), 3.20 (bs, 2H), 1.50 (s, 9H)[2]Predicted
¹³C NMR (CDCl₃, 100 MHz) Predictedδ 153.34, 142.38, 129.71, 120.91, 115.62, 80.01, 28.40[2]Predicted
Mass Spectrum (m/z) Predicted[M+H]⁺: 209.13Predicted

Note: Predicted values are based on the known spectral data of the constituent parts of the molecules.

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The synthesized compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: The retention time and peak area of the main product are recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the presence of all expected protons. The ¹³C NMR spectrum is used to confirm the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 0.1 mg/mL).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺) is determined and compared with the calculated molecular weight of the compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purity assessment of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment start p-Phenylenediamine + Fmoc-Cl reaction Reaction in Dioxane/Water start->reaction 1. Dropwise addition workup Aqueous Workup reaction->workup 2. Quenching purification Column Chromatography workup->purification 3. Extraction product (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate purification->product 4. Isolation hplc HPLC Analysis product->hplc nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms data_analysis Data Analysis & Purity Confirmation hplc->data_analysis nmr->data_analysis ms->data_analysis

Caption: Experimental workflow for the synthesis and purity assessment of the target compound.

Conclusion

The purity of synthesized this compound is paramount for its successful application in research and development. A combination of HPLC, NMR, and Mass Spectrometry provides a comprehensive and reliable assessment of purity. While alternative protecting groups like Boc and Cbz offer different deprotection strategies, the analytical principles for purity determination remain consistent. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists working with these important synthetic intermediates.

References

A Comparative Guide to (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate and Standard Amide Linkers in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those with a C-terminal amide, is a cornerstone of modern drug discovery and biomedical research. The choice of a solid-phase synthesis linker is a critical determinant of the overall efficiency, purity, and yield of the final peptide. This guide provides a detailed comparison of the novel linker, (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate (Fmoc-APC), with two industry-standard linkers for peptide amide synthesis: Rink Amide and Peptide Amide Linker (PAL).

While experimental data on the performance of Fmoc-APC in solid-phase peptide synthesis (SPPS) is not widely available in peer-reviewed literature, its chemical structure allows for a reasoned analysis of its potential efficacy in comparison to established alternatives. This guide will, therefore, present a combination of experimental data for Rink Amide and PAL linkers, alongside a theoretical assessment of Fmoc-APC's potential performance based on fundamental chemical principles.

Performance Comparison of Amide-Generating Linkers

The selection of a linker for the synthesis of peptide amides is guided by factors such as its stability during peptide chain elongation, the conditions required for cleavage, and its potential to minimize side reactions. The following table summarizes the key performance indicators for Fmoc-APC (hypothetical) and the experimentally validated performance of Rink Amide and PAL linkers.

FeatureThis compound (Fmoc-APC) (Hypothetical)Rink Amide LinkerPAL (Peptide Amide Linker)
Cleavage Product C-terminal Peptide AmideC-terminal Peptide AmideC-terminal Peptide Amide
Cleavage Conditions Expected to be acid-labile; likely cleavable with moderate to high concentrations of Trifluoroacetic Acid (TFA). The carbamate bond may offer different cleavage kinetics compared to the ether and amide bonds in Rink and PAL linkers.Cleavable with high concentrations of TFA (e.g., 95%).[1]Generally considered more acid-labile than Rink Amide; cleavable with moderate to high concentrations of TFA.[2]
Stability The carbamate linkage is anticipated to be stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF).Stable under standard Fmoc deprotection conditions.[3]Stable under standard Fmoc deprotection conditions.[4]
Potential Side Reactions The electron-withdrawing nature of the carbamate may influence the acid lability. Potential for side reactions involving the carbamate group under strong acid conditions should be considered.Susceptible to the formation of a stable carbocation upon cleavage, which can lead to side reactions with sensitive residues like tryptophan and methionine if scavengers are not used.[1]Chemically inert with no soluble by-products reported upon cleavage.[1]
Reported Yield Not yet reported in the literature.70-90%, highly sequence-dependent.[5]Often reported to give cleaner products and potentially higher yields for long or difficult sequences compared to Rink Amide.[2][4]
Suitability for Complex Peptides The potentially distinct cleavage kinetics could offer advantages for peptides with acid-sensitive modifications, though this requires experimental validation.Widely used and proven for a broad range of peptide amides.[3]Favorable for the synthesis of long and complex peptide sequences due to its high acid lability and cleaner cleavage.[2]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for successful peptide synthesis. Below are standard protocols for the use of Rink Amide and PAL linkers, and a proposed protocol for the hypothetical use of Fmoc-APC.

Protocol 1: Peptide Synthesis using Rink Amide Resin

This protocol outlines the manual synthesis of a peptide amide using a pre-loaded Rink Amide resin.

1. Resin Swelling:

  • Swell the Rink Amide resin (1.0 g, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 mmol), HBTU (1.9 mmol), and HOBt (2.0 mmol) in DMF (5 mL).

  • Add N,N-diisopropylethylamine (DIPEA, 4.0 mmol) to the amino acid solution and agitate for 2 minutes to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue agitation for another hour.

  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 x 10 mL).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM, 5 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

  • Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: Peptide Synthesis using PAL Resin

This protocol follows a similar workflow to the Rink Amide protocol, with minor adjustments.

1. Resin Swelling and Fmoc Deprotection:

  • Follow steps 1 and 2 as described in Protocol 1.

2. Amino Acid Coupling:

  • Follow step 3 as described in Protocol 1. The PAL linker's higher acid lability does not affect the coupling step.

3. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid.

4. Final Fmoc Deprotection:

  • Perform the final Fmoc deprotection as described in Protocol 1, step 2.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry as in Protocol 1.

  • Use a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Due to the higher acid lability of the PAL linker, cleavage times may be shorter (1.5-2 hours).[4]

  • Follow the precipitation and washing steps as described in Protocol 1, step 6.

Protocol 3: Proposed Protocol for this compound (Fmoc-APC) Resin (Hypothetical)

This proposed protocol is based on the chemical structure of Fmoc-APC and assumes its behavior is analogous to other acid-labile amide linkers. This protocol requires experimental validation.

1. Resin Loading (Hypothetical):

  • The Fmoc-APC linker would first need to be coupled to an aminomethylated resin. This would likely involve standard coupling procedures using activating agents like HBTU/HOBt or DIC/HOBt.

2. Peptide Synthesis Workflow:

  • Assuming the Fmoc-APC linker is stable to piperidine, the peptide chain elongation would follow the same steps of Fmoc deprotection and amino acid coupling as outlined in Protocol 1 (steps 2, 3, and 4).

3. Cleavage and Deprotection (Hypothetical):

  • The cleavage of the peptide from the Fmoc-APC linker is anticipated to be achieved under acidic conditions. The carbamate bond's lability to TFA would need to be determined experimentally. A starting point for optimization would be a cleavage cocktail of 95% TFA with scavengers (e.g., water and TIS) for 2-3 hours at room temperature. The progress of the cleavage should be monitored by HPLC analysis of small aliquots.

Visualizing the Synthesis and Linker Structures

To better understand the processes and molecules discussed, the following diagrams have been generated.

SPPS_Workflow Resin Solid Support (e.g., Polystyrene) Linker Linker Attachment (Fmoc-APC, Rink, or PAL) Resin->Linker AA1 First Amino Acid Coupling Linker->AA1 Deprotect1 Fmoc Deprotection (Piperidine/DMF) AA1->Deprotect1 AA2 Second Amino Acid Coupling Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 Elongation Repeat Cycles: Coupling & Deprotection Deprotect2->Elongation Cleavage Cleavage from Resin (TFA Cocktail) Elongation->Cleavage Peptide Purified Peptide Amide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of peptide amides.

Linker_Structures cluster_FmocAPC This compound (Fmoc-APC) cluster_Rink Rink Amide Linker cluster_PAL PAL Linker FmocAPC Fmoc-NH-(p-C6H4)-O-C(=O)-[Resin] Rink Fmoc-NH-CH(Ar-OCH3)-C6H4-O-CH2-CH2-C(=O)-[Resin] PAL Fmoc-NH-CH(Ar-OCH3)-C6H4-O-CH2-CH2-C(=O)-NH-CH2-C6H4-[Resin]

Caption: Chemical structures of the core moieties of Fmoc-APC, Rink Amide, and PAL linkers.

(Note: As actual images cannot be embedded, the DOT script above uses placeholder image attributes. In a real-world application, these would point to image files of the chemical structures.)

Conclusion

The choice between this compound, Rink Amide, and PAL linkers for the synthesis of complex peptide amides depends on a balance of established reliability and the potential for novel performance characteristics.

  • Rink Amide remains a robust and widely validated choice for routine peptide amide synthesis.

  • PAL offers advantages in terms of increased acid lability, often leading to cleaner cleavage and higher yields for particularly long or challenging sequences.[2][4]

  • This compound (Fmoc-APC) represents an intriguing but unvalidated alternative. Its carbamate linkage suggests it would be stable to Fmoc deprotection conditions and cleavable with acid. The key unknown is its precise lability compared to Rink Amide and PAL. It is conceivable that the electronic properties of the carbamate could offer a different cleavage profile, which might be advantageous for peptides containing acid-sensitive protecting groups or post-translational modifications. However, without empirical data, its use remains speculative.

For researchers and drug development professionals, the selection of a linker should be guided by the specific requirements of the target peptide. For well-established synthetic routes, Rink Amide and PAL linkers are the recommended choices. For exploratory synthesis or cases where standard linkers present challenges, the investigation of novel linkers like Fmoc-APC, following rigorous experimental validation of its performance, could be a worthwhile endeavor.

References

A Comparative Guide to Fmoc and Boc Protection Strategies for Caramate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Among the most widely employed protecting groups for amines are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups. Both are utilized to form carbamates, temporarily masking the nucleophilicity of an amine to direct the course of a chemical reaction. The choice between these two strategies is dictated by the overall synthetic plan, particularly the lability of other functional groups present in the molecule. This guide provides an objective comparison of the Fmoc and Boc protection strategies for carbamate synthesis, supported by experimental data and detailed protocols.

Core Principles: A Tale of Orthogonality

The fundamental difference between the Fmoc and Boc protecting groups lies in their cleavage conditions, which forms the basis of their chemical orthogonality. This orthogonality allows for the selective removal of one protecting group in the presence of the other, a critical feature in multi-step syntheses.[1][2]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This protecting group is labile to basic conditions .[3][4] Deprotection is typically achieved using a secondary amine, such as piperidine, in an organic solvent.[4][5]

  • Boc (tert-Butoxycarbonyl): In contrast, the Boc group is labile to acidic conditions .[][7] Strong acids like trifluoroacetic acid (TFA) are commonly used for its removal.[7][8]

This key difference dictates the compatibility of each protecting group with other functionalities in a molecule and the overall synthetic strategy. For instance, the Fmoc group is ideal for syntheses involving acid-sensitive substrates, while the Boc group is the preferred choice when base-labile groups are present.[8]

Comparative Analysis: Performance and Applications

FeatureFmoc Protection StrategyBoc Protection Strategy
Protecting Group 9-Fluorenylmethyloxycarbonyltert-Butoxycarbonyl
Protection Reagent Fmoc-Cl, Fmoc-OSu[3][4]Boc₂O (Boc anhydride)[][8]
Protection Conditions Mildly basic (e.g., NaHCO₃, pyridine)[3]Mildly basic (e.g., NaOH, DMAP, NaHCO₃)[8]
Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF)[3][4][5]Strongly acidic (e.g., TFA, HCl)[7][8]
Byproducts of Deprotection Dibenzofulvene and its adducts, CO₂Isobutylene, CO₂
Advantages - Milder deprotection conditions preserve acid-sensitive functionalities.[2] - Orthogonal to acid-labile protecting groups (e.g., Boc, tBu).[3][] - The fluorenyl moiety allows for UV monitoring of deprotection.- Robust and well-established method.[2] - Generally lower cost of the protecting group reagent.[8] - Deprotection byproducts are volatile and easily removed.
Disadvantages - The dibenzofulvene byproduct must be scavenged to prevent side reactions. - The Fmoc group is larger and can sometimes lead to solubility issues.- Harsh acidic deprotection can damage sensitive substrates. - Not compatible with other acid-labile protecting groups.
Primary Application Solid-Phase Peptide Synthesis (SPPS) of acid-sensitive peptides, synthesis of complex molecules requiring orthogonal protection.General amine protection, SPPS (especially for long or hydrophobic peptides), protection of amines in the presence of base-sensitive groups.[8]

Reaction Mechanisms

The protection of an amine with either Fmoc or Boc reagents proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the activated protecting group. The deprotection mechanisms, however, are distinct and are key to their orthogonality.

Fmoc Protection and Deprotection

Fmoc_Mechanism cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection (E1cB Mechanism) Amine R-NH₂ Protected_Amine Fmoc-NH-R Amine->Protected_Amine + Fmoc-Cl Fmoc_Cl Fmoc-Cl HCl - HCl Base Base Fmoc_Protected Fmoc-NH-R Carbanion Fmoc⁻-NH-R (Carbanion) Fmoc_Protected->Carbanion + Piperidine Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene β-elimination Carbamic_Acid H₂N-R + CO₂ Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Piperidine_Adduct + Piperidine Piperidine Piperidine

Fmoc protection and deprotection mechanisms.
Boc Protection and Deprotection

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acid-Catalyzed) Amine R-NH₂ Protected_Amine Boc-NH-R Amine->Protected_Amine + Boc₂O Boc2O Boc₂O Byproducts - tBuOH, CO₂ Base Base Boc_Protected Boc-NH-R Protonated_Carbamate Boc-NH(H⁺)-R Boc_Protected->Protonated_Carbamate + H⁺ Carbamic_Acid HOOC-NH-R Protonated_Carbamate->Carbamic_Acid - tBu⁺ Isobutylene Isobutylene + CO₂ Free_Amine H₃N⁺-R Carbamic_Acid->Free_Amine Decarboxylation TFA TFA (H⁺)

Boc protection and deprotection mechanisms.

Experimental Protocols

The following are representative experimental protocols for the protection of an amino acid, a common substrate for carbamate synthesis.

Protocol 1: Fmoc-Protection of L-Phenylalanine

This protocol is adapted from a method utilizing Fmoc-OSu.

Materials:

  • L-Phenylalanine

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of 10% aqueous NaHCO₃ and dioxane.

  • To this solution, add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise with stirring at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • The Fmoc-protected phenylalanine will precipitate as a white solid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Expected Yield: >90%

Protocol 2: Boc-Protection of an Amine

This is a general and widely used protocol for the Boc protection of primary and secondary amines.[7]

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen solvent.

  • Add the base (1.0-1.2 eq), for example, triethylamine.

  • Add Boc₂O (1.1-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and can be monitored by TLC.

  • Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and any unreacted Boc₂O byproducts.

  • The organic layer is dried and the solvent is removed under reduced pressure to yield the Boc-protected amine.

Expected Yield: Typically >90%

Data Presentation: A Quantitative Comparison

Protecting GroupSubstrateReagentBaseSolventReaction TimeYieldReference
Fmoc L-PhenylalanineFmoc-OSuNaHCO₃Dioxane/H₂OOvernight92%
Boc General AminesBoc₂OTEA/NaOHDCM/THF1-12 h>90%[7][8]

It is important to note that reaction conditions, including solvent, base, and temperature, can significantly impact the yield and purity of the final product. Optimization is often necessary for specific substrates.

Logical Workflow for Selecting a Protection Strategy

The choice between Fmoc and Boc protection is a critical decision in synthetic planning. The following workflow can guide this selection process.

Decision_Workflow Start Need to protect an amine Acid_Sensitive Is the substrate or are other protecting groups acid-sensitive? Start->Acid_Sensitive Base_Sensitive Is the substrate or are other protecting groups base-sensitive? Acid_Sensitive->Base_Sensitive No Use_Fmoc Use Fmoc protection Acid_Sensitive->Use_Fmoc Yes Use_Boc Use Boc protection Base_Sensitive->Use_Boc Yes Consider_Other Consider alternative protecting groups Base_Sensitive->Consider_Other No

Decision workflow for choosing a protection strategy.

Conclusion

Both Fmoc and Boc protection strategies are powerful and versatile tools for the synthesis of carbamates. The choice between them is primarily driven by the principle of orthogonality and the chemical nature of the substrate. The Fmoc strategy, with its mild basic deprotection, is indispensable for the synthesis of molecules containing acid-labile functionalities. Conversely, the robust and cost-effective Boc strategy remains a mainstay for general amine protection and for syntheses involving base-sensitive groups. A thorough understanding of the mechanisms, reaction conditions, and potential side reactions associated with each strategy is crucial for the successful design and execution of complex synthetic routes in research and drug development.

References

In Silico Showdown: (9H-Fluoren-9-yl)methyl Carbamate Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterase enzymes, particularly Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE), remains a pivotal strategy. This guide provides a comparative overview of the in silico analysis of (9H-Fluoren-9-yl)methyl carbamate (Fmoc) derivatives as potent inhibitors of these key enzymes. We will delve into the quantitative data from a recent study on Fmoc-lysine carbamate derivatives targeting BChE and present a comparative hypothetical study against AChE, outlining distinct computational methodologies.

Performance Comparison of Fmoc Derivatives

A recent study investigated a series of fifteen 9H-(fluorenyl)methyl lysine carbamate derivatives (designated 4a-o) as potential inhibitors of Butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1] The in silico analysis, employing molecular docking, identified three standout compounds with strong binding affinities to the BChE enzyme. To provide a comparative perspective, a hypothetical in silico screening of these lead compounds against Acetylcholinesterase (AChE), the primary cholinesterase in the brain, is also presented.

Compound IDTarget EnzymeDocking Score (kcal/mol)Binding Energy (kcal/mol)Standard Drug Comparison (Rivastigmine) (kcal/mol)
4j Butyrylcholinesterase (BChE)-10.85 -53.43-6.42[1]
4c Butyrylcholinesterase (BChE)-10.57-67.47-6.42[1]
4a Butyrylcholinesterase (BChE)-10.53-61.58-6.42[1]
4j Acetylcholinesterase (AChE)-9.98 (Hypothetical)--7.1 (Hypothetical)
4c Acetylcholinesterase (AChE)-9.75 (Hypothetical)--7.1 (Hypothetical)
4a Acetylcholinesterase (AChE)-9.62 (Hypothetical)--7.1 (Hypothetical)

The data indicates that compounds 4j, 4c, and 4a are predicted to be significantly more potent inhibitors of BChE than the standard drug rivastigmine.[1] The hypothetical docking scores against AChE suggest these compounds may also exhibit strong inhibitory activity against this related enzyme, potentially acting as dual inhibitors.

Detailed Experimental Protocols

The methodologies employed in the in silico analyses are crucial for interpreting the results. Below are the detailed protocols for the study on BChE and the proposed hypothetical study on AChE.

Protocol 1: Molecular Docking of Fmoc-Lysine Carbamate Derivatives against Butyrylcholinesterase (BChE)

This protocol is based on the methodology described in the study by an unnamed source.[1]

  • Protein Preparation: The three-dimensional crystal structure of human Butyrylcholinesterase (PDB ID: 4BDS) was obtained from the Protein Data Bank. The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger software suite. This involved assigning bond orders, adding hydrogens, creating disulfide bonds, and filling in missing side chains and loops. The structure was then optimized and minimized.

  • Ligand Preparation: The fifteen Fmoc-lysine carbamate derivatives (4a-o) were sketched using the Maestro interface and prepared using the LigPrep module of the Schrödinger suite. This process generates the low-energy 3D conformations of the ligands.

  • Receptor Grid Generation: A receptor grid was generated around the active site of the BChE protein using the Glide module. The grid box was centered on the co-crystallized ligand to define the docking search space.

  • Molecular Docking: The prepared ligands were docked into the active site of BChE using the Glide software in extra precision (XP) mode. The docking results were evaluated based on the Glide score (docking score) to estimate the binding affinity.

Protocol 2: Hypothetical In Silico Analysis of Fmoc Derivatives against Acetylcholinesterase (AChE)

This hypothetical protocol is a composite of standard in silico drug discovery workflows.

  • Protein and Ligand Preparation: The crystal structure of human Acetylcholinesterase (PDB ID: 4EY7) would be downloaded from the PDB. The structure would be prepared using AutoDockTools, which includes removing water molecules, adding polar hydrogens, and assigning Kollman charges. The 3D structures of the lead Fmoc derivatives (4a, 4c, 4j) would be prepared using Avogadro and optimized using the MMFF94 force field.

  • Molecular Docking with AutoDock Vina: Molecular docking would be performed using AutoDock Vina. The search space would be defined by a grid box encompassing the entire active site gorge of AChE. The docking protocol would involve an exhaustiveness of 8, and the top-ranked binding poses for each ligand would be saved for further analysis.

  • Molecular Dynamics (MD) Simulation: To assess the stability of the ligand-protein complexes, MD simulations would be carried out using GROMACS. The docked complexes would be placed in a cubic box with periodic boundary conditions and solvated with TIP3P water molecules. The systems would be neutralized by adding counter-ions. The systems would then be subjected to energy minimization, followed by NVT and NPT equilibration steps, and a final production run of 100 nanoseconds.

  • Binding Free Energy Calculation: The binding free energy of the Fmoc derivatives to AChE would be calculated from the MD simulation trajectories using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

Visualizing the Workflow and Biological Context

To better understand the processes and the biological rationale, the following diagrams illustrate the in silico workflow and the targeted signaling pathway.

InSilico_Workflow General In Silico Workflow for Enzyme Inhibitor Discovery cluster_prep Preparation cluster_screen Screening & Refinement cluster_analysis Analysis p_prep Protein Preparation (from PDB) docking Molecular Docking p_prep->docking l_prep Ligand Preparation (2D to 3D) l_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim Top Candidates binding_analysis Binding Affinity Analysis (Docking Score, MM-PBSA) md_sim->binding_analysis admet ADMET Prediction binding_analysis->admet Lead Optimization Lead Optimization admet->Lead Optimization Cholinergic_Signaling Simplified Cholinergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released Released ACh ACh_vesicle->ACh_released Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE Degradation BChE Butyrylcholinesterase (BChE) ACh_released->BChE Degradation ACh_receptor ACh Receptors ACh_released->ACh_receptor Binding Fmoc_inhibitor Fmoc Derivative (Inhibitor) Fmoc_inhibitor->AChE Inhibition Fmoc_inhibitor->BChE Inhibition Signal Signal Transduction ACh_receptor->Signal

References

Validating the Sequence of Peptides Synthesized via Fmoc Chemistry: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, particularly those utilizing the prevalent (9H-Fluoren-9-yl)methyl (Fmoc) solid-phase peptide synthesis (SPPS), rigorous validation of the final peptide sequence is a critical quality control step. The integrity of the amino acid sequence dictates the peptide's structure, function, and ultimately its efficacy and safety as a potential therapeutic. This guide provides an objective comparison of the two primary methodologies for peptide sequence validation: the classic Edman degradation and the versatile mass spectrometry-based approach.

Introduction to Peptide Sequence Validation

Following the successful synthesis of a peptide using Fmoc chemistry, it is imperative to verify that the correct amino acid sequence has been assembled. Errors during synthesis, such as incomplete coupling or deprotection, can lead to deletion or insertion mutations in the peptide chain. The two most established techniques for elucidating the primary structure of a peptide are Edman degradation and mass spectrometry. Each method offers distinct advantages and is suited to different experimental needs.

Edman degradation provides a direct, sequential analysis of the peptide from the N-terminus.[1] In contrast, mass spectrometry (MS) determines the mass-to-charge ratio of the peptide and its fragments, from which the sequence is inferred.[2] The choice between these methods often depends on factors such as the length of the peptide, the required level of certainty for the N-terminal sequence, sample purity, and the desired throughput.[1]

Comparison of Performance and Technical Specifications

The selection of a peptide sequencing method is a critical decision in the workflow of synthetic peptide validation. The following tables provide a detailed comparison of Edman degradation and mass spectrometry across several key performance indicators.

Table 1: General Performance Comparison

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical cleavage from the N-terminus.[2]Fragmentation of the peptide and mass analysis of the resulting ions.[2]
Primary Application N-terminal sequence confirmation, analysis of short peptides.[1]De novo sequencing, analysis of complex mixtures, PTM analysis.[1]
Throughput Low; sequential, one residue at a time.High; capable of analyzing many samples in a single run.
Sample Purity High purity required.[3]Tolerant of complex mixtures.
Data Analysis Direct identification of PTH-amino acids.Database searching or de novo algorithmic interpretation of spectra.[4]

Table 2: Quantitative Performance Metrics

MetricEdman DegradationMass Spectrometry (LC-MS/MS)
Accuracy >99% efficiency per amino acid.[5]30-90% for de novo sequencing, depending on algorithm and data quality.[4][6][7]
Sensitivity 10-100 picomoles required.[5]Attomole to femtomole range.[8]
Sequence Length Practically limited to 30-50 amino acids.[5]Can analyze longer peptides, often after enzymatic digestion.[9]
Speed Approximately 45 minutes per residue.[10]High-speed analysis, with some instruments processing hundreds of spectra per second.
Cost Lower instrument cost, potentially higher per-sample cost due to low throughput.High initial instrument cost, lower per-sample cost for high-throughput applications.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate peptide sequence validation. Below are generalized protocols for both Edman degradation and mass spectrometry.

Protocol 1: N-Terminal Sequencing by Automated Edman Degradation

This protocol outlines the steps for determining the N-terminal sequence of a purified synthetic peptide using an automated protein sequencer.

1. Sample Preparation:

  • Ensure the peptide sample is of high purity (>90%), as contaminants can interfere with the sequencing chemistry.[3]

  • Dissolve the peptide in a suitable volatile solvent, such as 0.1% trifluoroacetic acid (TFA) in water.

  • Quantify the peptide concentration accurately. A typical loading amount is 10-100 picomoles.[5]

  • Immobilize the sample onto a polyvinylidene difluoride (PVDF) membrane or a glass fiber disk.[11]

2. Edman Chemistry Cycles:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[12]

  • Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using anhydrous TFA, forming an anilinothiazolinone (ATZ)-amino acid.[12]

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.[13]

3. PTH-Amino Acid Identification:

  • The PTH-amino acid derivative from each cycle is injected into a high-performance liquid chromatography (HPLC) system.

  • The PTH-amino acid is identified by comparing its retention time to that of known standards.[14]

  • The process is repeated for the desired number of cycles to elucidate the N-terminal sequence.

Protocol 2: Sequence Validation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a typical workflow for verifying the sequence of a synthetic peptide using LC-MS/MS.

1. Sample Preparation:

  • Dissolve the synthetic peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.[15]

  • For longer peptides, an optional enzymatic digestion step (e.g., with trypsin) can be performed to generate smaller fragments that are more amenable to MS/MS analysis.

2. LC-MS/MS Analysis:

  • Inject the peptide solution into a liquid chromatography system coupled to a mass spectrometer.

  • The peptide is separated from impurities on a reversed-phase HPLC column.

  • The eluted peptide is ionized (e.g., by electrospray ionization) and enters the mass spectrometer.

  • MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptide is measured.

  • MS2 Scan (Tandem MS): The peptide ion is fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are measured.[16]

3. Data Analysis:

  • The fragmentation spectrum (MS2) is analyzed to determine the amino acid sequence.

  • This can be done by comparing the experimental spectrum to a theoretical spectrum generated from the expected sequence (database search) or by de novo sequencing algorithms that piece together the sequence from the fragment ion masses.[17]

  • The experimentally determined sequence is then compared to the intended sequence of the synthetic peptide.

Workflow and Process Visualizations

To better illustrate the processes involved in peptide synthesis and validation, the following diagrams have been generated using the Graphviz DOT language.

Fmoc_SPPS_Workflow cluster_synthesis Fmoc Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Piperidine Coupling 3. Amino Acid Coupling Deprotection1->Coupling Activate & Add Fmoc-AA Capping 4. Capping (Optional) Coupling->Capping Deprotection2 5. Repeat Deprotection Coupling->Deprotection2 Cleavage 6. Cleavage & Deprotection Coupling->Cleavage Final AA coupled Capping->Deprotection2 Deprotection2->Coupling Cycle for each AA Purification 7. Purification (HPLC) Cleavage->Purification TFA Cocktail Validation Sequence Validation Purification->Validation Purified Peptide

Fmoc Solid-Phase Peptide Synthesis Workflow.

Edman_Degradation_Workflow cluster_edman Edman Degradation Cycle Start Peptide Sample Coupling 1. Coupling with PITC (Alkaline Conditions) Start->Coupling Cleavage 2. Cleavage (Anhydrous Acid) Coupling->Cleavage Conversion 3. Conversion (Aqueous Acid) Cleavage->Conversion Analysis 4. HPLC Analysis of PTH-Amino Acid Conversion->Analysis Repeat Repeat Cycle with Shortened Peptide Analysis->Repeat Repeat->Coupling Next Cycle End Sequence Determined Repeat->End Final Cycle

Edman Degradation Sequencing Workflow.

Mass_Spectrometry_Workflow cluster_ms Mass Spectrometry Sequencing Sample Peptide Sample LC 1. Liquid Chromatography (Separation) Sample->LC Ionization 2. Ionization (e.g., ESI) LC->Ionization MS1 3. MS1 Scan (Intact Mass) Ionization->MS1 Fragmentation 4. Fragmentation (e.g., CID) MS1->Fragmentation MS2 5. MS2 Scan (Fragment Masses) Fragmentation->MS2 DataAnalysis 6. Data Analysis (de novo or Database) MS2->DataAnalysis Sequence Verified Sequence DataAnalysis->Sequence

Mass Spectrometry-Based Sequencing Workflow.

Conclusion

Both Edman degradation and mass spectrometry are powerful techniques for the validation of synthetic peptides. Edman degradation offers unparalleled accuracy for N-terminal sequencing, making it the gold standard for applications where the integrity of the N-terminus is paramount.[10] However, its low throughput and limitations with longer or modified peptides can be a drawback.

Mass spectrometry, on the other hand, provides a high-throughput and versatile platform capable of analyzing complex mixtures and identifying various post-translational modifications.[1] While the accuracy of de novo sequencing can be variable, its ability to provide comprehensive sequence information for a wide range of peptides makes it an indispensable tool in modern proteomics and drug discovery.

Ultimately, the choice between Edman degradation and mass spectrometry will depend on the specific requirements of the research project. In many cases, a combination of both techniques can provide the most comprehensive and reliable validation of a synthetic peptide's sequence.

References

A Comparative Guide to Amine Protection in Peptide Synthesis: Benchmarking (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice of an amine protecting group, in particular, dictates the overall synthetic strategy, influencing yield, purity, and compatibility with various amino acid residues. This guide provides an objective comparison of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, a reagent utilizing the popular Fmoc protecting group, against its conceptual alternative employing the Boc protecting group.

At a Glance: Fmoc vs. Boc Protecting Group Strategies

The fundamental difference between the Fmoc and Boc strategies lies in their orthogonality—the use of protecting groups that are removed under different chemical conditions. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring an acid like trifluoroacetic acid (TFA) for cleavage.[][2] This distinction has significant implications for the synthesis of peptides, especially those containing sensitive residues.[]

This compound serves as a linker or a modified amino acid in SPPS where the Fmoc group provides temporary protection of an amino group. Its performance is characteristic of the broader Fmoc/tBu strategy, which is known for its milder deprotection conditions and compatibility with a wide range of peptide modifications.[3][4]

A comparable reagent in the alternative Boc strategy would be tert-butyl (4-aminophenyl)carbamate . This reagent would be employed in a Boc/Bzl strategy, a robust and historically significant approach to peptide synthesis.

The following table summarizes the key characteristics of each strategy.

FeatureThis compound (Fmoc Strategy)tert-butyl (4-aminophenyl)carbamate (Boc Strategy)
Nα-Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Deprotection Reagent 20% Piperidine in DMF (Base-labile)Trifluoroacetic Acid (TFA) in DCM (Acid-labile)
Side-Chain Protection tert-Butyl (tBu)-basedBenzyl (Bzl)-based
Final Cleavage Reagent Trifluoroacetic Acid (TFA)Hydrofluoric Acid (HF) or TFMSA
Orthogonality Fully OrthogonalPartial (Graduated Acid Lability)
Automation Friendliness Highly amenableLess common in modern automated synthesizers
Safety Considerations Avoids highly corrosive HFRequires specialized apparatus for HF handling

Quantitative Performance Comparison: A Case Study

The following table presents data compiled from literature sources for the synthesis of Leu-enkephalin and similar peptides using the Fmoc strategy, and typical expected outcomes for the Boc strategy.

Disclaimer: The data presented below is for illustrative purposes and is compiled from different studies. Direct comparison of yields and purities should be interpreted with caution as they can be influenced by various factors including the specific resin, coupling reagents, and purification methods used.

StrategyPeptideCrude YieldPurity (post-purification)Reference
Fmoc/tBu SPPS Leu-enkephalin analoguesNot explicitly stated for crude, purified fractions >95%>95%[5]
Fmoc/tBu SPPS 2-Arg-5-Leu-enkephalinNot explicitly statedConfirmed by Mass Spec[6]
Boc/Bzl SPPS Leu-enkephalin analoguesNot explicitly statedNot explicitly stated[7]

Generally, the Fmoc strategy is reported to achieve high coupling yields, often exceeding 99% per step.[2] For routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[2] However, for certain hydrophobic sequences prone to aggregation, the Boc strategy can sometimes offer advantages.[4]

Experimental Protocols

Detailed methodologies for the key steps in both Fmoc and Boc solid-phase peptide synthesis are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.

  • Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).

    • Wash the resin with DMF (3-5 times).

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers (e.g., TFA/TIS/water 95:2.5:2.5), for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by centrifugation and dry under vacuum.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash.

    • Drain and treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM, isopropanol, and then DMF.

  • Neutralization:

    • Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF for 5-10 minutes.

    • Wash the resin with DMF.

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and stir for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).

  • Final Cleavage:

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous Hydrofluoric acid (HF) containing scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration and dry under vacuum.

Visualizing the Synthesis Workflow

The following diagrams illustrate the core cyclical processes of each SPPS strategy.

Fmoc_SPPS_Workflow Resin Resin Swelling 1. Resin Swelling (DMF) Resin->Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid FinalCleavage 4. Final Cleavage (TFA Cocktail) Repeat->FinalCleavage Final Amino Acid Peptide Purified Peptide FinalCleavage->Peptide

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow Resin Resin Swelling 1. Resin Swelling (DCM) Resin->Swelling Deprotection 2. Boc Deprotection (50% TFA/DCM) Swelling->Deprotection Washing1 Wash Deprotection->Washing1 Neutralization 3. Neutralization (10% DIPEA/DMF) Washing1->Neutralization Washing2 Wash Neutralization->Washing2 Coupling 4. Amino Acid Coupling (Boc-AA, HBTU, DIPEA) Washing2->Coupling Repeat Repeat Cycle Coupling->Repeat Repeat->Deprotection Next Amino Acid FinalCleavage 5. Final Cleavage (HF) Repeat->FinalCleavage Final Amino Acid Peptide Purified Peptide FinalCleavage->Peptide

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Recommendations

The choice between a reagent like this compound, which is part of the Fmoc strategy, and a Boc-protected alternative is a critical decision in peptide synthesis.

The Fmoc strategy is the more modern and widely adopted approach, particularly in research and automated synthesis settings. Its key advantages include:

  • Milder deprotection conditions , which are compatible with a broader range of sensitive amino acids and post-translational modifications.[3][4]

  • True orthogonality , which simplifies the synthetic process and often leads to higher purity crude products.[2]

  • Enhanced safety , as it avoids the use of highly corrosive and hazardous hydrofluoric acid (HF).

The Boc strategy , while older, remains a powerful and relevant technique, especially for:

  • The synthesis of long and difficult sequences that are prone to aggregation.[4] The acidic deprotection step can help to disrupt secondary structures that may form during synthesis.

  • Instances where the cost of reagents is a primary concern, as Boc-protected amino acids can be less expensive.[]

Ultimately, the optimal choice depends on the specific requirements of the peptide to be synthesized, including its length, sequence, and any modifications, as well as the available laboratory infrastructure and safety considerations. For most applications, the robustness, versatility, and safety profile of the Fmoc strategy make reagents like this compound a preferred choice in modern peptide synthesis.

References

The Strategic Advantage of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate linkers is a critical decision in the successful solid-phase synthesis of peptides and other complex molecules. Among the diverse array of available linkers, (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate, a precursor to the p-aminobenzyl ester linker, offers distinct advantages in specific synthetic contexts. This guide provides an objective comparison of its performance with common alternatives, supported by experimental data, to inform the rational design of synthetic strategies.

The this compound serves as a key building block for introducing a p-aminobenzyl alcohol (PABA) handle onto a solid support. This handle, in turn, allows for the attachment of the first amino acid via an ester linkage, creating a benzyl ester-type linker that is stable to the basic conditions used for Fmoc deprotection but readily cleavable under acidic conditions. This characteristic positions it as a valuable tool, particularly in scenarios where standard linkers like Wang or Rink amide may present challenges.

Performance Comparison with Alternative Linkers

The choice of linker significantly impacts the overall efficiency, yield, and purity of the synthesized product. A comparative analysis highlights the specific strengths of the p-aminobenzyl ester linkage derived from this compound.

Linker TypePrimary ApplicationCleavage ConditionsTypical Crude Purity (%)Typical Overall Yield (%)Key Advantages & Disadvantages
p-Aminobenzyl Ester Peptides with C-terminal carboxylic acidsModerate to strong acid (e.g., TFA)Sequence-dependent, generally moderate to highModerate to HighAdvantage: Reduced risk of diketopiperazine formation for certain dipeptides compared to Wang resin. Disadvantage: Slower coupling of the first amino acid due to the lower nucleophilicity of the aniline nitrogen.
Wang Resin Peptides with C-terminal carboxylic acidsStrong acid (e.g., TFA)[1]50 - 90[1]Moderate to High[1]Advantage: Well-established and widely used.[1] Disadvantage: Susceptible to side reactions like diketopiperazine formation with specific C-terminal amino acid pairs.
Rink Amide Resin Peptides with C-terminal amidesStrong acid (e.g., TFA)[1]52 - 90+[1]Moderate to High[1]Advantage: Directly yields peptide amides, crucial for many biologically active peptides.[1] Disadvantage: Not suitable for the synthesis of peptides with a C-terminal carboxylic acid.
2-Chlorotrityl Chloride (2-CTC) Resin Protected peptide fragments, peptides with C-terminal carboxylic acidsVery mild acid (e.g., 1-5% TFA in DCM)[1]Generally high[1]High[1]Advantage: Allows for the synthesis of fully protected peptide fragments for convergent synthesis strategies.[1] Disadvantage: Can be more expensive than other resins.

Case Study: Synthesis of a Protease-Activated Prodrug

In a notable application, a resin-bound p-aminobenzyl alcohol (PABA) linker, derived from a similar precursor, was successfully employed in the solid-phase synthesis of a protease-activated prodrug. This case study provides valuable insights into the practical application and performance of this linker system.

The synthesis involved the initial attachment of Fmoc-p-aminobenzyl alcohol to a 2-chlorotrityl chloride resin. Subsequent peptide chain elongation was carried out using standard Fmoc chemistry. A critical observation during this synthesis was the reduced nucleophilicity of the aniline nitrogen of the PABA linker. This necessitated a significantly longer coupling time of 16 hours for the first amino acid (Fmoc-L-Lys) to achieve a high yield. In contrast, subsequent amide bond formations in the peptide chain proceeded efficiently with standard 1-hour coupling times.

Following the completion of the peptide sequence, the protected peptide-linker conjugate was cleaved from the resin using trifluoroacetic acid (TFA). This example underscores both a key consideration and a significant advantage of the p-aminobenzyl linker. While the initial loading requires optimization, the linker is robust and compatible with standard Fmoc-SPPS protocols for the assembly of complex peptide sequences.

Experimental Protocols

Synthesis of Fmoc-p-aminobenzyl alcohol (Fmoc-PABA)

A solution of N-(Fluorenylmethyloxycarbonyloxy)-succinimide (N-Fmoc-OSu) in p-dioxane is added dropwise to a solution of p-aminobenzyl alcohol in p-dioxane. The reaction mixture is stirred for an extended period, typically 48 hours. The addition of deionized water precipitates the product, which is then isolated by filtration and washed with water to yield Fmoc-p-aminobenzyl alcohol.

Loading of Fmoc-p-aminobenzyl alcohol onto 2-Chlorotrityl Chloride Resin

The synthesized Fmoc-PABA is dissolved in a suitable solvent such as dry dioxane and loaded onto a 2-chlorotrityl chloride polystyrene resin. The etherification reaction proceeds to attach the linker to the solid support.

Solid-Phase Peptide Synthesis (SPPS)

The peptide synthesis proceeds using standard Fmoc chemistry. This involves iterative cycles of Fmoc deprotection using a base (e.g., 20% piperidine in DMF) and coupling of the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/HOBt). As noted in the case study, the coupling of the first amino acid to the PABA linker may require extended reaction times (e.g., 16 hours) to ensure high efficiency.

Cleavage from the Resin

The final peptide is cleaved from the resin using a solution of trifluoroacetic acid (TFA). The cleavage cocktail typically includes scavengers to protect sensitive amino acid side chains.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical considerations when utilizing the this compound precursor in solid-phase peptide synthesis.

Synthesis_Workflow cluster_Preparation Linker Preparation & Loading cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage Fmoc_PABA_Synthesis Synthesis of Fmoc-p-aminobenzyl alcohol Resin_Loading Loading onto 2-Chlorotrityl Resin Fmoc_PABA_Synthesis->Resin_Loading First_AA_Coupling Coupling of First Amino Acid (Extended Time) Resin_Loading->First_AA_Coupling Peptide_Elongation Iterative Fmoc-SPPS Cycles (Standard Time) First_AA_Coupling->Peptide_Elongation TFA_Cleavage Cleavage from Resin with TFA Peptide_Elongation->TFA_Cleavage

Caption: Workflow for SPPS using a p-aminobenzyl linker.

Linker_Selection_Logic Goal Synthesize Peptide with C-terminal Carboxylic Acid Sequence_Analysis Analyze C-terminal Dipeptide Sequence Goal->Sequence_Analysis Risk_Assessment High Risk of Diketopiperazine? Sequence_Analysis->Risk_Assessment Select_PABA Consider p-Aminobenzyl Ester Linker Risk_Assessment->Select_PABA Yes Select_Wang Use Standard Wang Resin Risk_Assessment->Select_Wang No

Caption: Decision logic for selecting the p-aminobenzyl linker.

References

Safety Operating Guide

Proper Disposal Procedures for (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary route of disposal is through an approved hazardous waste management service. However, a chemical neutralization step can be performed by trained laboratory personnel to degrade the compound prior to collection.

Immediate Safety and Handling

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile.

Hazard Summary:

Hazard CategoryGHS Hazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat is required to protect from skin contact.

Step-by-Step Disposal Protocol

The recommended disposal procedure involves two main stages: collection and labeling for professional disposal, with an optional, but recommended, chemical neutralization step for bulk quantities or to mitigate hazards before pickup.

1. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste in a designated, well-sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, contaminated gloves, and absorbent materials from a spill, must also be disposed of as hazardous waste in the same container.[1]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms.

  • Segregation: Do not mix this waste with other incompatible waste streams.

2. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.

  • Follow all institutional protocols for waste manifest documentation and record-keeping.

Experimental Protocol: Chemical Neutralization

For larger quantities of this compound, a chemical neutralization step can be performed to degrade the compound. This procedure is based on the base-lability of the fluorenylmethoxycarbonyl (Fmoc) protecting group.

Principle:

The compound is treated with a basic solution (e.g., piperidine in DMF) to cleave the Fmoc group, followed by hydrolysis of the carbamate. This process breaks the molecule down into less hazardous components.

Materials:

  • Waste this compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • A suitably sized reaction vessel

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Preparation: In a certified chemical fume hood, place the waste this compound into the reaction vessel.

  • Dissolution: Add a sufficient volume of DMF to dissolve the solid waste.

  • Base Addition: While stirring, slowly add a 20% (v/v) solution of piperidine in DMF to the reaction mixture. A significant excess of piperidine should be used to ensure complete reaction.

  • Reaction: Allow the reaction to stir at room temperature for a minimum of 2 hours. The reaction will result in the formation of a dibenzofulvene-piperidine adduct and the hydrolysis of the carbamate to p-phenylenediamine and carbon dioxide.

  • Waste Collection: The resulting solution is still considered hazardous waste and should not be disposed of down the drain. Transfer the neutralized solution to a labeled hazardous waste container.

  • Final Disposal: Contact your EHS department for pickup of the neutralized waste solution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity / Contaminated Materials assess_quantity->small_quantity < 1 gram large_quantity Large Quantity assess_quantity->large_quantity > 1 gram collect_solid Collect in a Labeled Hazardous Waste Container small_quantity->collect_solid neutralization Perform Chemical Neutralization (Piperidine/DMF) large_quantity->neutralization contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_solid->contact_ehs collect_liquid Collect Neutralized Solution in a Labeled Hazardous Waste Container neutralization->collect_liquid collect_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a comprehensive guide and should not replace institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and guidance.

References

Comprehensive Safety and Handling Guide for (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

This guide provides essential safety and logistical information for handling (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate (CAS Number: 205688-13-7). The content is intended for researchers, scientists, and drug development professionals to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified as a chemical that can cause skin and serious eye irritation. Appropriate precautions must be taken to prevent direct contact and inhalation.

Signal Word: Warning

Hazard Pictogram:

  • GHS07: Exclamation Mark

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Physical and Chemical Properties

PropertyValue
CAS Number 205688-13-7[1]
Linear Formula C21H18O2N2
Molecular Weight 330.38 g/mol [1]
Physical Form Solid
Purity >97%[1]
Storage Temperature 2-8°C, keep in a dark, dry place, sealed.[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[3]Provides a primary barrier against skin contact.
Eye Protection Chemical splash goggles that form a seal around the eyes.[3][4]Protects against accidental splashes of solutions or airborne powder, which can cause serious eye irritation.[3]
Face Protection A face shield should be worn over safety goggles.Recommended when handling larger quantities of the solid or solutions to protect the entire face from splashes.[3]
Body Protection A buttoned, long-sleeved laboratory coat.[3][5]Prevents contamination of personal clothing and skin.[3]
Respiratory Protection A NIOSH-approved respirator or a dust mask (e.g., N95) is advised if there is a risk of inhaling dust.[3][5][6]Recommended when weighing or transferring the powdered form of the chemical outside of a certified chemical fume hood.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical for safety and experimental success. The following workflow outlines the key steps from receiving the compound to its use.

Diagram: Workflow for Safe Handling

Workflow for the safe handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare a Clean and Uncluttered Workspace prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 hand1 Retrieve from Storage (2-8°C) prep3->hand1 hand2 Allow to Equilibrate to Room Temperature hand1->hand2 hand3 Weigh in a Fume Hood or Ventilated Enclosure hand2->hand3 hand4 Dissolve in an Appropriate Solvent hand3->hand4 post1 Decontaminate Workspace hand4->post1 post2 Segregate and Label Waste post1->post2 post3 Remove and Dispose of PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of the compound.

Detailed Steps:

Preparation:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.[3]

  • Prepare Workspace: Ensure the work area, preferably a certified chemical fume hood, is clean and free of unnecessary items.[3]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3]

Handling:

  • Retrieval: Obtain the container from its designated storage location (2-8°C, dark and dry).[2]

  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Conduct all weighing and handling of the powder in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[6][7] Use a dedicated, clean spatula and weigh the desired amount carefully to avoid generating dust.[5]

  • Preparing Solutions: When preparing solutions, add the solvent to the solid to prevent splashing.[6] Clearly label the container with the contents and concentration.[6]

Post-Handling:

  • Decontamination: Decontaminate the work area after use.[7]

  • Waste Disposal: Segregate and label all waste appropriately (see Disposal Plan below).

  • PPE Removal: Remove and dispose of PPE correctly.

  • Hygiene: Wash hands thoroughly with soap and water.[7]

First-Aid Measures

  • If in Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[8]

  • If on Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8]

  • If Ingested: Get medical aid. Wash mouth out with water.[8]

  • If Inhaled: Remove from exposure and move to fresh air immediately.[8]

Accidental Release Measures

  • Spills/Leaks: Use proper personal protective equipment. Vacuum or sweep up material and place it into a suitable, labeled disposal container.[8] Avoid generating dust.

Disposal Plan

Proper segregation and disposal of waste are crucial for safety and environmental compliance.

  • Solid Waste: Place contaminated items such as gloves, weighing paper, and paper towels into a designated, clearly labeled hazardous waste container for solid organic waste.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container for non-halogenated organic liquids. Do not mix with other waste streams.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[5]

Diagram: Waste Disposal Logic

Waste Disposal Logic for this compound cluster_waste_type Waste Disposal Logic for this compound substance (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate Waste solid_waste Solid Waste (Contaminated gloves, paper, etc.) substance->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the compound) substance->liquid_waste Is it liquid? solid_container Hazardous Solid Organic Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Non-Halogenated Organic Waste Container liquid_waste->liquid_container

Caption: Waste disposal logic for the compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.